molecular formula C15H20N2O2S B1272070 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 55944-38-2

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1272070
CAS No.: 55944-38-2
M. Wt: 292.4 g/mol
InChI Key: MTKKMDPMKIEJJX-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-14(19)13-11-20-15(16-13)6-8-17(9-7-15)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKMDPMKIEJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(CS2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377175
Record name 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55944-38-2
Record name 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Fundamental Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 55944-38-2). Due to the limited availability of published peer-reviewed literature on this specific molecule, this document synthesizes information from chemical databases and patent literature to offer insights into its structure, properties, and potential applications. A theoretical synthetic pathway and expected characterization data are presented to guide future research endeavors. The primary documented application for this compound is within deodorant compositions, suggesting a role in odor control. This guide is intended for researchers, scientists, and professionals in drug development and chemical industries who are interested in the unique spirocyclic thiazolidine scaffold.

Introduction and Chemical Identity

This compound is a unique heterocyclic compound featuring a spirocyclic system that joins a thiazolidine ring with a piperidine ring. The presence of a carboxylic acid, a tertiary amine with a benzyl substituent, and a thioether linkage within this rigid three-dimensional structure suggests a potential for diverse chemical reactivity and biological activity. The spirocyclic nature of a molecule can impart conformational rigidity, which is often a desirable trait in the design of bioactive molecules as it can lead to higher binding affinity and selectivity for biological targets.

Despite its intriguing structure, this compound remains a largely unexplored molecule in the public scientific literature. It is primarily available through chemical suppliers, and its main documented utility is found in the patent literature for deodorant compositions.[1]

Physicochemical and Computed Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. The experimental data is limited, with most properties being computationally predicted.

PropertyValueSource
CAS Number 55944-38-2Chemical Supplier Catalogs
Molecular Formula C15H20N2O2SChemical Supplier Catalogs
Molecular Weight 292.4 g/mol Chemical Supplier Catalogs
Melting Point 138-141 °CEchemi
XLogP3 (Computed) -0.4Echemi
Hydrogen Bond Donor Count (Computed) 2Echemi
Hydrogen Bond Acceptor Count (Computed) 5Echemi
Hazard Information IrritantEchemi

Synthesis and Characterization: A Theoretical Approach

While no specific, experimentally validated synthesis for this compound has been published in peer-reviewed journals, a plausible synthetic route can be proposed based on established methods for the synthesis of thiazolidine-4-carboxylic acids. The most common method involves the condensation of a ketone with cysteine or a related amino acid.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the thiazolidine ring, leading back to 1-benzylpiperidin-4-one and L-cysteine.

G Target_Molecule This compound Retrosynthesis_Step Thiazolidine Ring Formation Target_Molecule->Retrosynthesis_Step Disconnection Starting_Materials 1-Benzylpiperidin-4-one + L-Cysteine Retrosynthesis_Step->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Synthetic Protocol

This protocol is theoretical and would require experimental optimization and validation.

Objective: To synthesize this compound from 1-benzylpiperidin-4-one and L-cysteine.

Materials:

  • 1-Benzylpiperidin-4-one

  • L-Cysteine

  • Methanol (or another suitable solvent)

  • Triethylamine (or another non-nucleophilic base)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 1-benzylpiperidin-4-one (1 equivalent) in methanol.

  • Addition of Reagents: To this solution, add L-cysteine (1 equivalent). Subsequently, add triethylamine (1.1 equivalents) to catalyze the reaction and neutralize any acidic byproducts.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Causality behind Experimental Choices:

  • Solvent: Methanol is a common solvent for such condensations as it can dissolve both the starting materials and facilitate the reaction.

  • Base: Triethylamine acts as a catalyst for the imine formation and subsequent cyclization. It is non-nucleophilic and will not interfere with the desired reaction pathway.

  • Inert Atmosphere: The use of an inert atmosphere is good practice to prevent potential oxidation of the thiol group in L-cysteine.

Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using the following spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, multiplets for the piperidine ring protons, and signals for the protons on the thiazolidine ring, including the proton at the C3 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carboxylic acid carbon (around 170-180 ppm), the spiro carbon, aromatic carbons, and the aliphatic carbons of the piperidine and thiazolidine rings.

  • IR (Infrared) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic portions of the molecule.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (292.4 g/mol ).

Potential Applications and Biological Context

The most concrete piece of information regarding the application of this compound comes from a patent for deodorant compositions.[1]

Role in Deodorant Formulations

The patent lists the title compound among a series of oxazolidine- and thiazolidine-carboxylic acids that can be used in deodorant compositions.[1] While the exact mechanism of action is not detailed in the patent for this specific molecule, thiazolidine-4-carboxylic acid derivatives are known to be formed from the reaction of cysteine with aldehydes. This suggests a potential mechanism for odor control.

Human sweat is largely odorless until it is metabolized by skin microflora into volatile, odorous compounds, many of which are aldehydes and short-chain fatty acids. It is plausible that this compound, or a related compound in equilibrium, could react with and sequester these malodorous aldehydes, thus neutralizing the odor.

G Malodorous_Aldehyde Malodorous Aldehyde (from sweat metabolism) Reaction Reaction/Sequestration Malodorous_Aldehyde->Reaction Active_Compound Thiazolidine Derivative (e.g., Topic Compound) Active_Compound->Reaction Non_Volatile_Adduct Non-Volatile, Odorless Adduct Reaction->Non_Volatile_Adduct

Caption: Proposed mechanism of action in odor neutralization.

Conclusion and Future Outlook

This compound is a structurally interesting molecule that is commercially available but lacks a significant body of published research. Its inclusion in patent literature for deodorant compositions provides a valuable clue to its potential utility and biological function.[1]

This technical guide has provided a summary of its known properties and has proposed a theoretical framework for its synthesis and characterization. Significant opportunities exist for future research to:

  • Experimentally validate and optimize the proposed synthetic route.

  • Perform a full spectroscopic characterization to confirm its structure.

  • Investigate its efficacy and mechanism of action in odor neutralization.

  • Explore other potential biological activities, given the prevalence of the spirocyclic and thiazolidine scaffolds in medicinal chemistry.

Further research into this and related compounds could lead to the development of novel active ingredients for the cosmetics industry and potentially uncover new therapeutic applications.

References

  • Deodorant compositions. EP3727314B1. Google Patents.

Sources

An In-depth Technical Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 55944-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a unique heterocyclic compound with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer insights into its structure, synthesis, and potential biological significance. The guide will explore the strategic importance of the 1-thia-4,8-diazaspiro[4.5]decane core, the influence of the N-benzyl group on bioactivity, and the functional role of the 3-carboxylic acid moiety. Plausible synthetic routes and expected analytical characteristics are also discussed, providing a solid foundation for researchers interested in exploring this and related chemical entities.

Introduction: The Architectural Significance of the 1-Thia-4,8-diazaspiro[4.5]decane Scaffold

The 1-thia-4,8-diazaspiro[4.5]decane scaffold represents a fascinating convergence of structural motifs that are highly valued in drug discovery. This spirocyclic system, which features a thiazolidine ring fused to a piperidine ring through a shared carbon atom, offers a rigid three-dimensional framework. Such conformational restriction can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The incorporation of both sulfur and nitrogen heteroatoms within this scaffold provides key sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological macromolecules. The thiazolidine ring, in particular, is a well-known pharmacophore present in a variety of bioactive compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

This guide focuses on a specific derivative, This compound , dissecting its constituent parts to build a comprehensive profile of its potential as a lead compound in drug development programs.

Physicochemical Properties and Structural Features

PropertyPredicted Value/InformationSource/Rationale
CAS Number 55944-38-2Chemical Abstracts Service
Molecular Formula C₁₅H₂₀N₂O₂S[3][4]
Molecular Weight 292.4 g/mol [3][4]
Appearance Likely a solid at room temperatureBased on related structures
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. The carboxylic acid and amine functionalities may allow for salt formation to improve aqueous solubility.General properties of similar organic molecules.
Key Structural Features - Spirocyclic junction providing rigidity.- Thiazolidine ring with a carboxylic acid at the 3-position.- Piperidine ring with a benzyl group on the nitrogen at the 8-position.Chemical structure analysis.

Structural Elucidation:

The core of the molecule is the spiro[4.5]decane system, indicating a five-membered ring (the thiazolidine) and a ten-membered system created by the spiro fusion, which in this case is a piperidine ring. The numbering of the heteroatoms follows standard IUPAC nomenclature. The benzyl group attached to the nitrogen at the 8-position of the piperidine ring is a significant feature, known to influence the pharmacological properties of many drug molecules.[5][6][7][8] The carboxylic acid at the 3-position of the thiazolidine ring introduces a key functional group for potential biological interactions and further chemical modifications.

Synthesis and Chemical Reactivity

A definitive, experimentally validated synthesis for this compound is not documented in the reviewed literature. However, a plausible synthetic strategy can be proposed based on established methodologies for the synthesis of related spiro-thiazolidinones and subsequent functional group transformations.

Proposed Synthetic Pathway

The most probable synthetic route would involve a multi-step process, beginning with the well-established three-component reaction to form the corresponding 3-oxo derivative, followed by a conversion of the ketone to a carboxylic acid.

Step 1: Three-Component Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

This reaction is a cornerstone for the assembly of the 1-thia-4-azaspiro[4.5]decan-3-one core and has been successfully applied to the synthesis of the 8-benzyl analog.[1][2][9]

  • Reactants:

    • N-Benzyl-4-piperidone: This provides the piperidine ring with the desired N-benzyl substituent.

    • An amine source: For the 1-thia-4,8-diazaspiro system, this would likely be ammonia or a protected amine that can be deprotected later.

    • Mercaptoacetic acid (Thioglycolic acid): This provides the sulfur and the C2 and C3 carbons of the thiazolidinone ring.

  • Mechanism: The reaction likely proceeds through the initial formation of an imine or enamine from the N-benzyl-4-piperidone and the amine source. This is followed by a nucleophilic attack of the thiol group of mercaptoacetic acid on the iminium intermediate, and subsequent intramolecular cyclization with the elimination of water to form the thiazolidinone ring.

G cluster_reactants Reactants cluster_process Reaction cluster_product Intermediate N-Benzyl-4-piperidone N-Benzyl-4-piperidone Three-Component Reaction Three-Component Reaction N-Benzyl-4-piperidone->Three-Component Reaction Amine Source Amine Source Amine Source->Three-Component Reaction Mercaptoacetic Acid Mercaptoacetic Acid Mercaptoacetic Acid->Three-Component Reaction 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one Three-Component Reaction->8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one caption Figure 1: Three-component synthesis of the 3-oxo intermediate.

Figure 1: Three-component synthesis of the 3-oxo intermediate.

Step 2: Conversion of the 3-oxo Group to a 3-Carboxylic Acid

The conversion of the ketone at the 3-position of the thiazolidinone ring to a carboxylic acid is a more challenging step and is not explicitly described for this system. Several potential synthetic strategies could be explored:

  • Haloform Reaction: If the ketone is a methyl ketone (which is not the case here), the haloform reaction would be a direct route.

  • Oxidative Cleavage: More general methods for oxidative cleavage of ketones to carboxylic acids could be attempted, although these often require harsh conditions that might not be compatible with the other functional groups in the molecule.

  • Alternative Synthesis of the Thiazolidine-3-carboxylic Acid Moiety: A more viable approach might involve a different cyclization strategy that directly installs the carboxylic acid functionality. For instance, reacting the initial imine intermediate with a derivative of mercaptosuccinic acid could potentially lead to the desired product, although this would likely involve challenges with regioselectivity.

Further research and experimental validation are required to establish an efficient and reliable method for this transformation.

Reactivity of the Core and Functional Groups
  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction. It also provides a handle for salt formation to modulate solubility and pharmacokinetic properties.

  • Tertiary Amine (Piperidine Nitrogen): The N-benzyl group can potentially be cleaved under hydrogenolysis conditions to provide the secondary amine, allowing for further derivatization at this position. The nitrogen itself can be quaternized.

  • Thiazolidine Ring: The thiazolidine ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for this compound, the structural components suggest several potential areas of therapeutic interest.

Insights from the Thiazolidine Core

The thiazolidine ring is a privileged scaffold in medicinal chemistry. Derivatives of thiazolidin-4-one and thiazolidine-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Many spiro-thiazolidinone derivatives have shown promising anticancer properties.[1][10][11] The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

  • Antimicrobial Activity: The thiazolidine nucleus is a component of some antibiotics, and various synthetic derivatives have been reported to possess antibacterial and antifungal properties.

  • Antioxidant and Neuroprotective Effects: Thiazolidine-4-carboxylic acid itself is known to have antioxidant properties and has been investigated for its potential in geriatric medicine and for neuroprotective effects.[12][13]

The Role of the N-Benzyl Piperidine Moiety

The N-benzyl piperidine (N-BP) motif is frequently incorporated into drug candidates to enhance their efficacy and modulate their physicochemical properties.[5][6][8]

  • Enhanced Target Binding: The benzyl group can engage in cation-π interactions with aromatic residues in the binding sites of target proteins, thereby increasing binding affinity.

  • Modulation of Pharmacokinetics: The lipophilicity of the benzyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

  • CNS Activity: The N-benzyl piperidine scaffold is present in many centrally acting drugs, suggesting that derivatives of the title compound might have the potential to cross the blood-brain barrier and exert effects on the central nervous system.

The Significance of the 3-Carboxylic Acid Group

The carboxylic acid at the 3-position is a key feature that distinguishes the title compound from the more commonly reported 3-oxo derivatives. This functional group can:

  • Act as a Pharmacophore: The carboxylic acid can participate in hydrogen bonding and ionic interactions with biological targets, serving as a key recognition element.

  • Improve Pharmacokinetic Profile: The introduction of a polar carboxylic acid group can influence solubility and excretion pathways.

  • Serve as a Pro-drug Handle: The carboxylic acid can be esterified to create pro-drugs with improved membrane permeability, which are then hydrolyzed in vivo to release the active carboxylic acid.

G cluster_scaffold Core Scaffold cluster_substituents Key Substituents cluster_properties Potential Biological Properties 1-Thia-4,8-diazaspiro[4.5]decane 1-Thia-4,8-diazaspiro[4.5]decane Anticancer Anticancer 1-Thia-4,8-diazaspiro[4.5]decane->Anticancer Antimicrobial Antimicrobial 1-Thia-4,8-diazaspiro[4.5]decane->Antimicrobial N-Benzyl Group N-Benzyl Group Enhanced Target Binding Enhanced Target Binding N-Benzyl Group->Enhanced Target Binding Modulated Pharmacokinetics Modulated Pharmacokinetics N-Benzyl Group->Modulated Pharmacokinetics 3-Carboxylic Acid 3-Carboxylic Acid Neuroprotective Neuroprotective 3-Carboxylic Acid->Neuroprotective 3-Carboxylic Acid->Enhanced Target Binding caption Figure 2: Structure-Activity Relationship Insights.

Figure 2: Structure-Activity Relationship Insights.

Analytical Profile (Predicted)

Without experimental data, the following analytical characteristics are predicted based on the structure and data from similar compounds.[14][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the benzyl group would appear in the aromatic region (typically ~7.2-7.5 ppm).

    • Piperidine Protons: A complex set of multiplets would be expected for the methylene protons of the piperidine ring.

    • Thiazolidine Protons: The protons on the thiazolidine ring would likely appear as distinct signals, with their chemical shifts influenced by the adjacent sulfur, nitrogen, and carboxylic acid groups. The proton at the 3-position would be a singlet.

    • Benzyl CH₂: A singlet corresponding to the benzylic methylene protons would be expected.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the carbons of the benzyl group would be observed in the aromatic region (~125-140 ppm).

    • Spiro Carbon: A characteristic signal for the spiro carbon would be expected, likely in the range of 60-80 ppm.

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon would give a signal in the downfield region (~170-180 ppm).

    • Piperidine and Thiazolidine Carbons: Signals for the other carbons in the heterocyclic rings would appear in the aliphatic region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 293.1. In negative ion mode, the [M-H]⁻ ion would be at m/z 291.1.

  • Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the benzyl group, loss of CO₂, and fragmentation of the piperidine and thiazolidine rings.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that, based on the analysis of its constituent parts, holds promise for further investigation in medicinal chemistry. The combination of a rigid spirocyclic core, a pharmacologically relevant thiazolidine-4-carboxylic acid moiety, and an N-benzyl group that can enhance biological activity makes it a compelling target for synthesis and biological evaluation.

Future research should focus on:

  • Developing a reliable synthetic route to access this compound and its analogs.

  • Conducting a thorough in vitro screening to explore its potential anticancer, antimicrobial, and neuroprotective activities.

  • Performing structure-activity relationship (SAR) studies by synthesizing and testing derivatives with modifications to the benzyl group and other parts of the molecule.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers to unlock the full potential of this and related compounds in the quest for new therapeutic agents.

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  • Zampieri, D., et al. (2010). Identification of the spiro(oxindole-3,3'-thiazolidine)-based derivatives as potential p53 activity modulators. Bioorganic & medicinal chemistry, 18(23), 8345–8354. [Link]

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  • PubChem. (n.d.). 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • Aronoff, M. R., et al. (2017). Exploring Hydrogen Peroxide Responsive Thiazolidinone-Based Prodrugs. ACS medicinal chemistry letters, 8(6), 647–651. [Link]

  • Nikolova, S., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025(2), M2011. [Link]

  • Nikolova, S., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Ershov, A. Y., et al. (2014). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 50(7), 1032-1036. [Link]

  • Chad's Prep. (2018, September 21). 20.6 Interconversion of Carboxylic Acids and Derivatives [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a spirocyclic compound incorporating a thiazolidine and a piperidine moiety. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and the scientific rationale behind the synthetic strategy. The synthesis is centered around the key reaction of N-benzyl-4-piperidone with L-cysteine, a robust method for the formation of the 1-thia-4,8-diazaspiro[4.5]decane core. This guide emphasizes scientific integrity, providing in-depth explanations for experimental choices and grounding all claims in authoritative references.

Introduction: The Significance of Spirocyclic Thiazolidines

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in a variety of biologically active compounds, including antibiotics like penicillin.[1] The fusion of a thiazolidine ring with a piperidine scaffold, as in the target molecule, creates a novel spirocyclic system with potential applications in drug discovery. This guide will delineate a logical and efficient pathway for the synthesis of this compound, a representative of this promising class of compounds.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward and convergent synthesis strategy. The spirocyclic core can be disconnected at the C-S and C-N bonds of the thiazolidine ring, leading back to two key starting materials: N-benzyl-4-piperidone (1) and L-cysteine (2) .

G target This compound intermediate1 N-Benzyl-4-piperidone (1) target->intermediate1 Spirocyclization (Thiazolidine formation) intermediate2 L-Cysteine (2) target->intermediate2

Caption: Retrosynthetic analysis of the target molecule.

This approach is attractive due to the commercial availability and relatively low cost of the starting materials. The synthesis, therefore, hinges on the successful execution of two primary stages: the preparation of the N-benzyl-4-piperidone precursor and the subsequent spirocyclization reaction to form the final product.

Synthesis of the Key Precursor: N-Benzyl-4-piperidone (1)

The synthesis of N-benzyl-4-piperidone is a well-established procedure, typically achieved through the N-alkylation of 4-piperidone.

Experimental Protocol: N-Benzylation of 4-Piperidone

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Piperidone hydrochloride135.6113.56 g0.1
Benzyl bromide171.0417.1 g0.1
Potassium carbonate (K₂CO₃)138.2141.46 g0.3
Acetonitrile (CH₃CN)41.05200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (13.56 g, 0.1 mol), potassium carbonate (41.46 g, 0.3 mol), and acetonitrile (200 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base of 4-piperidone in situ.

  • Add benzyl bromide (17.1 g, 0.1 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield N-benzyl-4-piperidone as a pale yellow oil.

Rationale for Experimental Choices
  • Choice of Base: Potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the piperidinium salt and the resulting piperidine nitrogen for alkylation, yet mild enough to minimize side reactions. The use of a stronger base like sodium hydride is also possible but may be less safe for larger-scale reactions.

  • Solvent: Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophile (the piperidine nitrogen) relatively free to attack the electrophilic benzyl bromide.

  • Workup and Purification: A simple filtration removes the inorganic byproducts. Vacuum distillation is an effective method for purifying the liquid product on a larger scale.

Spirocyclization: Formation of the Thiazolidine Ring

The core of this synthesis is the formation of the spiro-thiazolidine ring through the condensation of N-benzyl-4-piperidone with L-cysteine. This reaction is a classic example of thiazolidine formation from a ketone and a 1,2-aminothiol.[1][2]

G cluster_0 Reaction Workflow Start Mix N-benzyl-4-piperidone and L-cysteine in Ethanol Reflux Reflux for 8-12 hours Start->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry under Vacuum Wash->Dry End Obtain Pure Product Dry->End

Caption: Experimental workflow for the spirocyclization reaction.

Proposed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Benzyl-4-piperidone (1)189.2618.93 g0.1
L-Cysteine (2)121.1612.12 g0.1
Ethanol (EtOH)46.07250 mL-
Acetic Acid (optional catalyst)60.051-2 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve N-benzyl-4-piperidone (18.93 g, 0.1 mol) and L-cysteine (12.12 g, 0.1 mol) in ethanol (250 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Mechanistic Insights and Rationale

The formation of the thiazolidine ring proceeds through a two-step mechanism:

  • Iminium Ion Formation: The amine group of L-cysteine attacks the carbonyl carbon of N-benzyl-4-piperidone. Subsequent dehydration leads to the formation of an iminium ion intermediate. The acidic catalyst facilitates the protonation of the hydroxyl group, making it a better leaving group (water).

  • Intramolecular Cyclization: The thiol group of the cysteine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular fashion. This ring-closing step forms the stable five-membered thiazolidine ring.

The use of ethanol as a solvent is advantageous as it can dissolve the reactants and is relatively inert under the reaction conditions. The reaction is typically carried out under neutral to slightly acidic conditions to promote iminium ion formation without significantly protonating the amine nucleophile.[3]

Characterization and Data

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons, the piperidine ring protons, the thiazolidine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for the spiro carbon, the carbonyl carbon of the carboxylic acid, and the distinct carbons of the benzyl, piperidine, and thiazolidine rings.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₂₀N₂O₂S, M.W. 292.4 g/mol ).[4][5]
Melting Point A sharp melting point, indicating the purity of the compound.

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for this compound. The proposed synthesis is based on well-established chemical principles and utilizes readily available starting materials. The key steps involve the N-benzylation of 4-piperidone followed by a spirocyclization reaction with L-cysteine. The provided protocols and the underlying scientific rationale offer a solid foundation for the successful synthesis and further investigation of this and related spirocyclic thiazolidine compounds in the context of drug discovery and development.

References

  • [ResearchGate: reaction scheme for the formation of thiazolidines as proposed in parts in the literature[6]]([Link])

  • [SciSpace: Method for synthesis of 1,8-diazaspiro[1][2] decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester (2015)]([Link])

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Technical Guide: Unveiling the Therapeutic Potential of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional geometry that can enhance target engagement and improve pharmacological properties.[1] This guide focuses on 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid , a molecule combining the rigid spiro-diazaspiro[4.5]decane core with a thiazolidinone-like moiety and a benzyl substituent. While direct biological data for this specific compound is scarce, its structural motifs are present in numerous molecules with well-documented biological activities.[2][3] This document synthesizes information from analogous structures to postulate potential therapeutic applications and provides a comprehensive framework of validated experimental protocols to systematically investigate its biological activity. We will explore its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor, a modulator of N-Methyl-D-aspartate (NMDA) receptors, and an anticancer agent, providing detailed methodologies for in vitro and cellular assays.

Introduction to the Core Scaffold: Physicochemical Properties and Rationale for Investigation

The target molecule, this compound, is a novel chemical entity with the molecular formula C₁₅H₂₀N₂O₂S and a molecular weight of 292.4 g/mol .[4][5] Its structure is characterized by a spirocyclic system where a piperidine ring and a thiazolidine ring share a single carbon atom. This arrangement imparts conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target.[1]

The key structural features that warrant investigation are:

  • 1-Thia-4,8-diazaspiro[4.5]decane Core: This spiro-heterocyclic system is found in compounds with diverse biological activities, including anticancer and antihypertensive properties.[6][7]

  • Thiazolidinone-like Moiety: The thiazolidine ring with a carboxylic acid at position 3 is structurally related to the thiazolidinone scaffold, which is known for a vast range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities.[2][8]

  • N-Benzyl Group: The benzyl substituent at the 8-position of the piperidine ring adds lipophilicity and potential for aromatic interactions (e.g., π-π stacking) with target proteins, which can significantly influence binding affinity and selectivity.

This combination of features suggests that the compound could interact with various biological targets. This guide proposes a logical, multi-pronged screening approach to uncover its therapeutic potential.

General Experimental Screening Workflow

To systematically evaluate the biological potential of a novel compound like this compound, a tiered screening cascade is essential. This approach maximizes efficiency by starting with broad, high-throughput in vitro assays and progressing to more complex, lower-throughput cellular and mechanistic studies for confirmed "hits".

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Compound Test Compound (8-Benzyl-1-thia-4,8-diazaspiro [4.5]decane-3-carboxylic acid) ACE ACE Inhibition Assay (Biochemical) Compound->ACE NMDA NMDA Receptor Binding (Radioligand Assay) Compound->NMDA MTT Anticancer Screen (MTT Assay vs. Cell Lines) Compound->MTT IC50 IC50 Determination (Dose-Response) ACE->IC50 If Active NMDA->IC50 If Active MTT->IC50 If Active Cellular Cell-Based Functional Assays (e.g., Calcium Flux, Apoptosis) IC50->Cellular Selectivity Counter-Screening (Related Targets) Cellular->Selectivity MoA Mechanistic Studies (e.g., Western Blot, Electrophysiology) Selectivity->MoA

Caption: Proposed workflow for biological activity screening.

Postulated Biological Activity I: ACE Inhibition (Cardiovascular)

Scientific Rationale

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key component of this system, converting angiotensin I to the potent vasoconstrictor angiotensin II.[9][10] Inhibition of ACE is a primary strategy for managing hypertension.[10] The structural features of our target compound, particularly the carboxylic acid group which can chelate the essential zinc ion in the ACE active site, and the overall scaffold that can mimic the dipeptide substrate of ACE, provide a strong rationale for investigating it as a potential ACE inhibitor. While structurally distinct from classical ACE inhibitors like captopril, novel heterocyclic scaffolds are an active area of research.

G cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  cleavage AngII Angiotensin II AngI->AngII  conversion Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngII->Vasoconstriction Renin Renin ACE ACE ACE->AngII Inactive Inactive Fragments ACE->Inactive Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive Inhibitor Test Compound (Potential Inhibitor) Inhibitor->ACE

Caption: The Renin-Angiotensin System and the site of ACE inhibition.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol details a widely used spectrophotometric method to determine ACE inhibitory activity by measuring the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).[11][12]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate Buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl

  • Ethyl Acetate

  • Deionized Water

  • Test Compound: this compound (dissolved in DMSO or buffer)

  • Positive Control: Captopril

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mU/mL solution of ACE in cold borate buffer. Keep on ice.

    • Prepare a 5 mM solution of HHL in borate buffer.

    • Prepare a stock solution of the test compound and serial dilutions to determine the IC₅₀ value. Ensure the final DMSO concentration in the assay is <1%.[10]

  • Assay Setup: In microcentrifuge tubes, prepare the following reactions:

    • Test Sample: 50 µL of borate buffer + 25 µL of test compound solution + 25 µL of ACE solution.

    • Control (100% Activity): 75 µL of borate buffer + 25 µL of ACE solution.

    • Blank: 100 µL of borate buffer.

  • Pre-incubation: Pre-incubate all tubes at 37°C for 10 minutes.

  • Reaction Initiation: Add 150 µL of the 5 mM HHL solution to all tubes to start the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.[11]

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl to all tubes.[11]

  • Extraction:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Measurement:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., using a vacuum centrifuge or heating at 95°C).[11]

    • Redissolve the dried hippuric acid residue in 1.0 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer. Use the blank to zero the instrument.

Data Analysis: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

ParameterExpected Outcome for an Active Compound
% InhibitionDose-dependent increase
IC₅₀ ValueA low micromolar or nanomolar value

Postulated Biological Activity II: NMDA Receptor Antagonism (CNS)

Scientific Rationale

The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[13] Its dysfunction is implicated in various neurological disorders.[14] The spiro-piperidine core of our test compound is a common feature in various CNS-active molecules, including some NMDA receptor antagonists. The carboxylic acid and benzyl groups could potentially interact with the glutamate binding site or allosteric sites on the receptor complex. Investigating the compound's ability to modulate NMDA receptor function is a logical step in exploring its potential neuropharmacological activity.

G cluster_membrane Postsynaptic Membrane cluster_channel Ion Channel NMDA NMDA Receptor (NR1/NR2 Subunits) Mg Mg²⁺ Block Ca Ca²⁺ Influx Mg->Ca Depolarization Removes Block Glutamate Glutamate Glutamate->NMDA Binds NR2 Glycine Glycine (Co-agonist) Glycine->NMDA Binds NR1 Antagonist Test Compound (Potential Antagonist) Antagonist->NMDA Competitive or Non-competitive Binding G Extrinsic Extrinsic Pathway (e.g., FasL) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 Intrinsic->Casp9 Compound Test Compound Compound->Intrinsic Potential Induction Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for cytotoxic agents.

Materials:

  • Human cancer cell lines (e.g., HepG-2 liver cancer, PC-3 prostate cancer). [6]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Positive Control: Doxorubicin.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or control. Include vehicle-only wells (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • % Viability = (Absorbance_sample / Absorbance_control) * 100

  • The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration.

ParameterExpected Outcome for an Active Compound
% ViabilityDose-dependent decrease
IC₅₀ ValueA low micromolar value against cancer cell lines

References

  • BenchChem. (n.d.). Application Notes and Protocols: Assessing Angiotensin-Converting Enzyme (ACE) Inhibition by Ile-Pro-Pro (IPP).
  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab.
  • Bio-protocol. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Traynelis, S. F., et al. (2008). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central.
  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice news.
  • BenchChem. (n.d.). Application Note and Protocol for Assessing ACE-Inhibitory Activity of epi-alpha-Cadinol.
  • ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides?.
  • Al-Jubari, M. A., et al. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PubMed Central.
  • Bohrium. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance-a-review. Ask this paper.
  • MitogenDx. (n.d.). Anti-NMDA Receptor - Diagnostic Tests.
  • Journal of Medical Science. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • Royal Society of Chemistry. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review.
  • National Institutes of Health. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Echemi. (n.d.). 8-BENZYL-1-THIA-4,8-DIAZA-SPIRO[4.5]DECANE-3-CARBOXYLIC ACID.
  • PubMed. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.
  • Smolecule. (n.d.). Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid.

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A Technical Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid for CNS Drug Discovery: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter to address the complexities of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. Spirocyclic scaffolds have emerged as a promising starting point for the design of new therapeutic agents due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties. This technical guide provides a prospective analysis of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid," a compound with a unique heterocyclic framework. While direct biological data for this specific molecule is not extensively available in the public domain, this document will establish a scientific rationale for its investigation in CNS drug discovery. We will achieve this by examining the synthesis of analogous structures, the known neuropharmacological activities of related diazaspiro and thia-azaspiro compounds, and by proposing a comprehensive workflow for its synthesis, characterization, and pharmacological evaluation.

Introduction: The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, including the need for high target specificity to minimize off-target effects and the stringent requirement of crossing the blood-brain barrier (BBB). Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique topographical diversity that can be exploited to address these challenges. The inherent non-planar nature of spirocycles can lead to more specific interactions with biological targets compared to their flatter aromatic counterparts. Furthermore, the introduction of heteroatoms such as nitrogen and sulfur into these scaffolds, as seen in the 1-thia-4,8-diazaspiro[4.5]decane core, provides opportunities to fine-tune properties like basicity, hydrogen bonding capacity, and lipophilicity, all of which are critical for CNS drug candidates.

Nitrogen-containing heterocycles are prevalent in FDA-approved drugs and are known to interact with a wide array of biological targets due to their ability to act as hydrogen bond donors and acceptors.[1] The strategic incorporation of a sulfur atom, as a bioisosteric replacement for a methylene or other groups, can further modulate the compound's physicochemical properties and metabolic stability.[2][3] This guide will explore the potential of the this compound scaffold as a novel chemotype for CNS drug discovery.

Proposed Synthesis and Chemical Characterization

While a specific synthetic route for this compound is not readily found in the literature, a plausible and efficient synthesis can be proposed based on established methodologies for similar 1-thia-4-azaspiro[4.5]decan-3-one derivatives.[4][5][6] A common and effective approach is a one-pot, three-component reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of 1-benzylpiperidin-4-one, an appropriate amino acid (such as cysteine or a derivative that can be later modified), and a source of the thio-glycolic acid fragment. A more direct and likely successful approach would be a multi-step synthesis starting with the formation of the spirocyclic core followed by the introduction of the carboxylic acid moiety.

A plausible retro-synthetic analysis is outlined below:

retrosynthesis target This compound intermediate1 Spiro-thiazolidinone ester target->intermediate1 Ester Hydrolysis starting_materials 1-Benzylpiperidin-4-one + Cysteine ethyl ester + (Potentially a cyclization agent) intermediate1->starting_materials Three-component condensation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of the Spirocyclic Core: To a solution of 1-benzylpiperidin-4-one (1.0 eq) in a suitable solvent such as ethanol or toluene, add cysteine ethyl ester hydrochloride (1.0 eq) and a base like triethylamine (1.1 eq) to neutralize the salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Add thioglycolic acid (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product (the ethyl ester of the target compound) by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of THF and water.

  • Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons, the piperidine ring protons, the thiazolidine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms, including the spiro-carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the aromatic and heterocyclic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C15H20N2O2S.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, N-H stretching, and C-S stretching.
Purity (HPLC) A single major peak indicating high purity (ideally >95%).

Potential CNS Applications Based on Analogous Structures

The therapeutic potential of the 1-thia-4,8-diazaspiro[4.5]decane scaffold in the CNS can be inferred from the activities of structurally related compounds.

  • Modulation of Neurotransmitter Systems: Spirocyclic compounds have been successfully designed to target key CNS receptors. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been developed as potent M1 muscarinic agonists for potential use in Alzheimer's disease. Furthermore, certain diazaspiro[4.5]decane derivatives have shown high affinity for 5-HT1A receptors, which are implicated in anxiety and depression.

  • GABAergic System Modulation: The structural similarity to compounds designed to interact with the GABA-A/benzodiazepine site suggests a potential for developing anxiolytic or anticonvulsant agents from this scaffold.

  • Other CNS Targets: The broader class of diazaspiro compounds has been investigated for a range of CNS targets, highlighting the versatility of this core structure.[7]

The presence of the carboxylic acid moiety in the target compound is significant. While it can present a challenge for BBB penetration due to increased polarity, it also provides a handle for prodrug strategies or for targeting specific transporters. Alternatively, it could be a key pharmacophoric element for interacting with certain receptor binding sites.

Proposed Pharmacological Evaluation Workflow

A systematic and tiered approach is recommended for the pharmacological screening of "this compound" to elucidate its potential CNS activity.

Screening_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Hit Validation & Mechanistic Studies cluster_2 Tier 3: In Vivo Evaluation in_vitro_screening Initial Broad Target Screening (e.g., CNS receptor panel) adme_prediction In Silico & In Vitro ADME (Solubility, Permeability, Metabolic Stability) dose_response Dose-Response & Affinity Determination (for identified targets) in_vitro_screening->dose_response Identified Hits functional_assays Functional Assays (Agonist/Antagonist activity) dose_response->functional_assays bbb_penetration Blood-Brain Barrier Penetration Studies functional_assays->bbb_penetration Validated Hits behavioral_models Rodent Behavioral Models (e.g., for anxiety, depression, cognition) bbb_penetration->behavioral_models pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling behavioral_models->pk_pd

Caption: A tiered workflow for CNS pharmacological screening.

Tier 1: In Vitro Profiling
  • Broad Target Screening: The initial step should involve screening the compound against a commercially available panel of CNS targets, including receptors for key neurotransmitters (dopamine, serotonin, GABA, glutamate, acetylcholine), ion channels, and transporters. This will provide a broad overview of its potential biological interactions.

  • In Silico and In Vitro ADME: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][10] These predictions should be followed by in vitro assays to determine aqueous solubility, cell permeability (e.g., using a Caco-2 or PAMPA assay), and metabolic stability in liver microsomes.

Tier 2: Hit Validation and Mechanistic Studies
  • Dose-Response and Affinity Determination: For any "hits" identified in the initial screen, full dose-response curves should be generated to determine potency (EC₅₀ or IC₅₀) and binding affinity (Ki).

  • Functional Assays: Cellular assays are crucial to determine the functional activity of the compound at its target(s) – whether it acts as an agonist, antagonist, or modulator.

Tier 3: In Vivo Evaluation
  • Blood-Brain Barrier (BBB) Penetration: Assessing the ability of the compound to cross the BBB is critical. This can be evaluated in rodents by measuring the brain-to-plasma concentration ratio.

  • Behavioral Models: If the in vitro data suggests a particular CNS effect (e.g., anxiolytic, antidepressant), the compound should be tested in relevant and validated rodent behavioral models.[11]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vivo studies will establish the pharmacokinetic profile of the compound (half-life, clearance, volume of distribution) and correlate it with its pharmacodynamic effects.

Future Directions and Conclusion

"this compound" represents an intriguing, yet underexplored, molecule. The true potential of this compound and its derivatives lies in a systematic exploration of its structure-activity relationship (SAR). Future work should focus on:

  • Synthesis of an Analogue Library: Modifying the benzyl group, the piperidine ring, and the carboxylic acid (e.g., through esterification or amidation) will provide a library of compounds for SAR studies.

  • Bioisosteric Replacement: Replacing the sulfur atom with other heteroatoms (e.g., oxygen or nitrogen) or modifying the thiazolidine ring can provide insights into the role of this heterocycle in biological activity.[12]

  • Target Deconvolution: For compounds exhibiting interesting phenotypic effects in cell-based or in vivo models without a clear molecular target, modern techniques like chemical proteomics can be employed for target identification.[13]

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. bioRxiv. [Link]

  • Al-Ostath, A., Abuser-eer, A. M., El-Sayed, N. N. E., El-Hallouty, S. M., Ali, A. T., & Gomaa, H. A. M. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2811. [Link]

  • El-Sayed, W. A., Ali, O. M., El-sofany, W. I., & Ali, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • El-Sayed, W. A., Ali, O. M., El-sofany, W. I., & Ali, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules (Basel, Switzerland), 22(1), 170. [Link]

  • El-Sayed, W. A., Ali, O. M., El-sofany, W. I., & Ali, M. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Ghosh, A. K., & Kumar, D. (2017). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed Central. [Link]

  • Gleeson, M. P. (2002). Predicting ADME properties in silico: methods and models. Drug discovery today, 7(11), S83–S88. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 203-259). Academic Press. [Link]

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  • Sravani, G. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Unknown. (2025). In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • Unknown. (2025). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Podunavac-Kuzmanovic, S., Cvetkovic, D., & Barna, D. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 431. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Bioisosteric equivalence of five-membered heterocycles. ResearchGate. [Link]

  • Tihanyi, K., Koczka, I., & Keri, G. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Acta pharmaceutica Hungarica, 90(1), 25-36. [Link]

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  • Islam, M. R., & Rahman, M. M. (2019). Pharmacological Screening for CNS Depression, Analgesic and Anti-inflammatory Potentials of Sonneratia caseolaris (Linn.) Barks in Different Solvent Fraction. Journal of Pharmaceutical Research International, 1-12. [Link]

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A Technical Guide to the Cardiovascular Research Applications of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Spirocyclic Compound in Cardiovascular Research

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals interested in the cardiovascular therapeutic potential of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid . Unlike a conventional review of established literature, this guide addresses the current reality: a novel compound of interest with a paucity of direct biological data. Therefore, this guide is structured as a forward-looking roadmap. It provides the foundational knowledge and detailed experimental frameworks required to systematically investigate this molecule's potential as a cardiovascular therapeutic agent. We will proceed from its chemical identity and a plausible synthetic route to hypothesized mechanisms of action and the rigorous experimental protocols needed to validate them.

Compound Profile and Synthesis

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 55944-38-2[1][2]

  • Molecular Formula: C₁₅H₂₀N₂O₂S[1][2]

  • Molecular Weight: 292.4 g/mol [1]

  • Structure:

    Caption: 2D structure representation.

The core structure features a spirocyclic system, where a thiazolidine ring and a piperidine ring share a single carbon atom. The piperidine nitrogen is substituted with a benzyl group, and the thiazolidine ring contains a carboxylic acid moiety. This structural motif is reminiscent of several classes of pharmacologically active compounds, suggesting a potential for biological activity.

Proposed Synthetic Route

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 1-benzyl-4-piperidone 1-Benzyl-4-piperidone step1 Step 1: Imine Formation 1-benzyl-4-piperidone->step1 cysteine Cysteine cysteine->step1 intermediate Spirocyclic Intermediate step1->intermediate Formation of thiazolidine ring step2 Step 2: Cyclization product This compound step2->product intermediate->step2 Intramolecular cyclization

Caption: Proposed high-level synthetic workflow.

Step-by-Step Protocol:

  • Imine Formation: 1-Benzyl-4-piperidone is reacted with cysteine in a suitable solvent (e.g., ethanol or methanol) under reflux conditions, often with a catalytic amount of acid, to form the corresponding imine.

  • Cyclization: The intermediate imine undergoes an intramolecular cyclization. The thiol group of the cysteine moiety attacks the imine carbon, leading to the formation of the thiazolidine ring. This reaction is typically carried out in the same pot.

  • Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Hypothesized Mechanisms of Action in Cardiovascular Disease

The structural features of this compound allow for the formulation of at least two primary hypotheses regarding its potential cardiovascular effects.

Hypothesis 1: Angiotensin-Converting Enzyme (ACE) Inhibition

The presence of a carboxylic acid and a heterocyclic nitrogen-containing scaffold bears a structural resemblance to known ACE inhibitors, such as spiraprilat. ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.

Rationale: ACE inhibitors typically chelate the zinc ion in the active site of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The carboxylic acid group on the target molecule could serve as a key zinc-binding moiety.

G cluster_0 Target Compound's Hypothesized Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction leads to Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion stimulates Target_Compound This compound Target_Compound->ACE inhibits Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure results in Sodium_and_Water_Retention Sodium_and_Water_Retention Aldosterone_Secretion->Sodium_and_Water_Retention causes Sodium_and_Water_Retention->Increased_Blood_Pressure

Caption: Hypothesized mechanism via ACE inhibition.

Hypothesis 2: Modulation of Mitochondrial Permeability Transition Pore (mPTP)

Recent research has identified derivatives of 1,3,8-triazaspiro[4.5]decane as inhibitors of the mitochondrial permeability transition pore (mPTP) opening.[3][4][5] mPTP opening is a critical event in ischemia-reperfusion injury, which is a major contributor to the damage caused by myocardial infarction.

Rationale: The shared diazaspiro[4.5]decane core structure suggests that the target compound might interact with components of the mPTP, such as the c subunit of F1/FO-ATP synthase, thereby preventing its opening and protecting cardiomyocytes from cell death during reperfusion.[4][5]

G cluster_0 Target Compound's Hypothesized Action Ischemia_Reperfusion Ischemia/Reperfusion Injury mPTP_Opening mPTP_Opening Ischemia_Reperfusion->mPTP_Opening triggers Mitochondrial_Swelling Mitochondrial_Swelling mPTP_Opening->Mitochondrial_Swelling causes Target_Compound This compound Target_Compound->mPTP_Opening inhibits Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Swelling->Cytochrome_c_Release leads to Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis activates Cardiomyocyte_Death Cardiomyocyte_Death Apoptosis->Cardiomyocyte_Death results in

Caption: Hypothesized mechanism via mPTP inhibition.

Experimental Protocols for Hypothesis Validation

The following section provides detailed, step-by-step protocols for testing the aforementioned hypotheses.

In Vitro Evaluation of ACE Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the target compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound (Test Compound)

  • Captopril (Positive Control)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the Test Compound in a suitable solvent (e.g., DMSO, then dilute in buffer). Create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of Captopril.

    • Dissolve ACE in cold buffer.

    • Dissolve HHL in buffer.

  • Assay Procedure:

    • To a microcentrifuge tube, add 50 µL of HHL solution.

    • Add 20 µL of the Test Compound dilution (or Captopril for positive control, or buffer for negative control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1N HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the Test Compound using the formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] x 100

    • Plot the % Inhibition against the logarithm of the Test Compound concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Evaluation of mPTP Opening Inhibition

This protocol uses isolated mitochondria to assess the effect of the target compound on calcium-induced mPTP opening.

Materials:

  • Freshly isolated rodent liver or heart mitochondria

  • Mitochondrial isolation buffer

  • Assay buffer (containing succinate as a respiratory substrate)

  • Calcium chloride (CaCl₂) solution

  • This compound (Test Compound)

  • Cyclosporin A (Positive Control)

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N) or a spectrophotometer to measure mitochondrial swelling at 540 nm.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Assay Setup (Spectrophotometric Swelling Assay):

    • Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.5 mg/mL.

    • Add the mitochondrial suspension to a cuvette.

    • Add the Test Compound at various concentrations (or Cyclosporin A for positive control, or vehicle for negative control) and incubate for 2 minutes at 30°C.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.

    • Induce mPTP opening by adding a bolus of CaCl₂.

    • Monitor the decrease in absorbance at 540 nm over 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis:

    • Calculate the rate of swelling (change in absorbance per minute) for each condition.

    • Determine the percentage of inhibition of swelling for each concentration of the Test Compound relative to the calcium-only control.

    • Calculate the IC₅₀ value for mPTP opening inhibition.

In Vivo Evaluation of Antihypertensive Effects

The Spontaneously Hypertensive Rat (SHR) model is a well-established and relevant model for primary hypertension.

Protocol:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the study begins. Alternatively, for continuous and more accurate measurements, implant telemetric blood pressure transducers.

  • Drug Administration:

    • Divide the SHRs into groups: Vehicle control, Test Compound (at least 3 different doses), and Positive Control (e.g., an established ACE inhibitor like Enalapril).

    • Administer the compounds orally (by gavage) or via intraperitoneal injection daily for a predetermined period (e.g., 2-4 weeks).

  • Monitoring:

    • Measure systolic and diastolic blood pressure and heart rate at regular intervals throughout the study.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels) and tissues (heart, aorta, kidneys) for histological and molecular analysis (e.g., fibrosis, hypertrophy markers).

  • Data Analysis:

    • Compare the changes in blood pressure over time between the different treatment groups and the vehicle control group.

    • Analyze the effects of the Test Compound on cardiac and vascular remodeling markers.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In Vitro ACE Inhibition

Compound IC₅₀ (nM)
Test Compound To be determined

| Captopril (Control) | Literature value/experimental value |

Table 2: In Vivo Antihypertensive Efficacy in SHRs

Treatment Group Dose (mg/kg) Change in Systolic BP (mmHg) Change in Diastolic BP (mmHg)
Vehicle - Baseline vs. Endpoint Baseline vs. Endpoint
Test Compound Low To be determined To be determined
Test Compound Mid To be determined To be determined
Test Compound High To be determined To be determined

| Enalapril (Control) | Standard dose | To be determined | To be determined |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of This compound in cardiovascular research. The proposed synthetic route and detailed experimental protocols for evaluating its potential as an ACE inhibitor or an mPTP modulator offer a clear path forward. The successful execution of these studies will elucidate the compound's mechanism of action and establish its potential as a novel therapeutic lead. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as broader safety and toxicology profiling.

References

  • This compound. PubChem. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. National Center for Biotechnology Information. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is based on a robust multicomponent reaction (MCR) strategy, which offers high atom economy and procedural simplicity.[1] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices. The described method aims for high efficiency and purity of the final product, with detailed protocols for purification and characterization.

Introduction: The Significance of the Spiro-Thiazolidinone Scaffold

The 1-thia-4,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in medicinal chemistry. Thiazolidine and thiazolidinone derivatives are integral components of various biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The spirocyclic nature of these molecules introduces a three-dimensional complexity that is often associated with enhanced target specificity and improved pharmacokinetic profiles. The title compound, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications or as a key pharmacophoric feature for interacting with biological targets.

The synthesis of such spiro-heterocyclic frameworks has traditionally been a challenge for organic chemists. However, the advent of multicomponent reactions (MCRs) has revolutionized the construction of complex molecules from simple, readily available starting materials in a single synthetic operation.[1][6][7][8][9] This application note details a highly efficient MCR-based approach to the synthesis of the target molecule.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 55944-38-2[10]
Molecular Formula C₁₅H₂₀N₂O₂S[11]
Molecular Weight 292.4 g/mol [11]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)

Proposed Synthetic Pathway: A Multicomponent Approach

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. This strategy involves the condensation of N-benzyl-4-piperidone, an amino acid (cysteine), and a cyanide source. This approach is a variation of the well-established Strecker synthesis, adapted for the formation of a thiazolidine ring.

The proposed mechanism involves the initial formation of an imine from the reaction of N-benzyl-4-piperidone and the amino group of cysteine. The thiol group of cysteine then attacks the iminium ion in an intramolecular fashion to form the spiro-thiazolidine ring. The nitrile group is subsequently hydrolyzed to the carboxylic acid during the reaction or workup.

Synthetic Pathway N-Benzyl-4-piperidone N-Benzyl-4-piperidone Intermediate_1 Spiro-aminonitrile Intermediate N-Benzyl-4-piperidone->Intermediate_1 + Cysteine + NaCN Cysteine Cysteine Sodium Cyanide Sodium Cyanide Final_Product This compound Intermediate_1->Final_Product Hydrolysis

Caption: Proposed multicomponent reaction for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents

Table 2: List of Reagents and Materials

Reagent/MaterialGradeSupplier
N-Benzyl-4-piperidone≥98%Commercially Available
L-Cysteine hydrochloride monohydrate≥99%Commercially Available
Sodium Cyanide≥97%Commercially Available
MethanolAnhydrousCommercially Available
Triethylamine≥99%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-piperidone (1.89 g, 10 mmol) and L-cysteine hydrochloride monohydrate (1.75 g, 10 mmol) in methanol (50 mL).

  • Basification: Cool the mixture to 0 °C in an ice bath and add triethylamine (1.4 mL, 10 mmol) dropwise to neutralize the cysteine hydrochloride. Stir for 15 minutes.

  • Addition of Cyanide: In a separate flask, dissolve sodium cyanide (0.54 g, 11 mmol) in a minimal amount of water (2 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).

  • Work-up:

    • Quench the reaction by adding water (50 mL).

    • Acidify the mixture to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Reagents Combine N-Benzyl-4-piperidone, Cysteine HCl, and Methanol Basification Add Triethylamine at 0 °C Reagents->Basification Cyanide_Addition Add Aqueous NaCN at 0 °C Basification->Cyanide_Addition Stirring Stir at Room Temperature for 24h Cyanide_Addition->Stirring Quench Quench with Water Stirring->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize ¹H NMR, ¹³C NMR, Mass Spectrometry Purify->Characterize

Sources

Application Notes & Protocols for the Characterization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex heterocyclic molecule with a spirocyclic core, incorporating a thiazolidine ring fused with a piperidine ring. The presence of a benzyl group, a carboxylic acid, and two nitrogen atoms within this constrained three-dimensional structure presents a unique analytical challenge.[1][2][3] Accurate and comprehensive characterization is paramount for its application in research and development, particularly in medicinal chemistry and drug development where structure dictates function.[4][5][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods required for the unambiguous structural elucidation and purity assessment of this compound. The protocols outlined below are designed to be self-validating, with explanations of the rationale behind experimental choices to ensure scientific integrity.

Molecular Structure and Key Features

  • Compound Name: this compound

  • CAS Number: 55944-38-2[1][2][3]

  • Molecular Formula: C₁₅H₂₀N₂O₂S[1][2][3]

  • Molecular Weight: 292.4 g/mol [1][2][3]

Structural Features for Consideration:

  • Spirocyclic Center: A quaternary carbon atom shared by the thiazolidine and piperidine rings. This rigidity influences the magnetic environment of adjacent protons in NMR spectroscopy.

  • Thiazolidine Ring: Contains a sulfur atom, a nitrogen atom, and a carboxylic acid group. The stereochemistry at the carbon bearing the carboxylic acid is a key feature.

  • Piperidine Ring: Substituted with a benzyl group on one of the nitrogen atoms.

  • Functional Groups: Carboxylic acid (acidic), two tertiary amines (basic), a thioether, and an aromatic ring. These groups will dictate the choice of chromatographic conditions and will have characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[7] For "this compound," a suite of 1D and 2D NMR experiments is recommended for complete structural assignment.[8][9]

¹H NMR Spectroscopy

Objective: To identify and map the proton environments within the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., COOH and NH).

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Temperature: 298 K.

Expected Spectral Features:

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (Benzyl)7.2 - 7.5Multiplet5 protons from the phenyl ring.
Benzylic CH₂~3.5 - 4.0Singlet or AB quartetProtons on the carbon adjacent to the phenyl group and piperidine nitrogen.
Thiazolidine CH (at C3)~3.0 - 4.0VariesProton adjacent to the carboxylic acid and sulfur.
Piperidine & Thiazolidine CH₂2.0 - 3.5Complex multipletsOverlapping signals from the multiple methylene groups in the spirocyclic system.
Carboxylic Acid OH10.0 - 13.0Broad singletMay be exchangeable with residual water in the solvent.
¹³C NMR and DEPT Spectroscopy

Objective: To identify all unique carbon atoms and classify them as CH, CH₂, CH₃, or quaternary carbons.

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Parameters (125 MHz Spectrometer):

    • Pulse Program: Standard ¹³C with proton decoupling (zgpg30). For DEPT, use standard DEPT-135 and DEPT-90 pulse programs.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more for good signal-to-noise.

Expected Spectral Features:

Carbon Type Expected Chemical Shift (ppm) DEPT-135 Signal
Carboxylic Acid C=O170 - 180No signal
Aromatic (Benzyl)125 - 140Positive
Spiro Carbon60 - 80No signal
Benzylic CH₂50 - 60Negative
Thiazolidine CH50 - 70Positive
Piperidine & Thiazolidine CH₂20 - 60Negative
2D NMR Spectroscopy (COSY, HSQC, HMBC)

Objective: To establish connectivity between protons and carbons, confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.

Workflow for NMR Structural Elucidation:

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT DEPT->C13_NMR Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the carboxylic acid and amine groups.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrument: A Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for high-resolution data.

  • Mode: Positive ion mode to detect the [M+H]⁺ ion.

Expected Results:

Ion Calculated m/z Observed m/z
[C₁₅H₂₀N₂O₂S + H]⁺293.1324Within 5 ppm of calculated
Tandem Mass Spectrometry (MS/MS)

Objective: To induce fragmentation of the parent ion and analyze the resulting fragments to gain further structural information.

Protocol:

  • Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 293.13).

  • Fragmentation: Use Collision-Induced Dissociation (CID) with varying collision energies.

Expected Fragmentation Pattern:

A key fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91 .[10][11] Another likely fragmentation is the loss of the carboxylic acid group (45 Da).

MS_Fragmentation Parent [M+H]⁺ m/z 293.13 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 Parent->Tropylium Benzylic Cleavage Loss_COOH [M+H - COOH]⁺ m/z 248.14 Parent->Loss_COOH Loss of Formic Acid Other Other Fragments Parent->Other

Caption: Expected MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and establish a method for routine quality control.

Rationale: The presence of both acidic (carboxylic acid) and basic (amines) functional groups makes this a zwitterionic-capable compound. Reversed-phase HPLC is a suitable technique, but careful selection of mobile phase and pH is crucial for good peak shape and retention.[12][13][14]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (for the benzyl group's chromophore).

Data Analysis:

  • Purity Assessment: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state, including its absolute stereochemistry.[15]

Rationale: For a complex spirocyclic system with multiple stereocenters, X-ray crystallography provides the definitive structural proof.[16][17][18][19] It is the gold standard for determining the relative and absolute configuration of chiral molecules.[15]

Protocol:

  • Crystal Growth: This is often the most challenging step.[15]

    • Solvent Screening: Experiment with various solvents and solvent systems (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find conditions where the compound has moderate solubility.

    • Techniques: Slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling of a saturated solution are common methods.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.

Expected Outcome:

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram illustrating the 3D structure of the molecule with thermal ellipsoids, confirming the connectivity and stereochemistry of all atoms.

Summary of Analytical Techniques

Technique Information Obtained Purpose
¹H, ¹³C, 2D NMR Connectivity, chemical environment of atomsPrimary Structure Elucidation
HRMS Exact mass, elemental compositionMolecular Formula Confirmation
MS/MS Fragmentation patternsStructural Support
HPLC-UV Retention time, peak areaPurity Assessment, Quantification
X-ray Crystallography 3D structure, stereochemistryDefinitive Structural Proof

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Synthesis and Characterisation of new Spiro Heterocyles. Oriental Journal of Chemistry.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • mass spectrometry: tropylium ion. YouTube.[Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI.[Link]

  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing.[Link]

  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate.[Link]

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Bentham Science.[Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed.[Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications.[Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.[Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][4][5]dioxole-2,4′-[4][11][20]thiadiazin). MDPI.[Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange.[Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.[Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. American Chemical Society.[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.[Link]

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Wiley Online Library.[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech.[Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.[Link]

  • Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. PubMed.[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed.[Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products. PubMed.[Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.[Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug development. Its unique spirocyclic scaffold, incorporating a thiazolidine and a piperidine ring, presents a distinct three-dimensional architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of such intricate molecules. This guide provides a comprehensive overview of the application of one- and two-dimensional NMR techniques for the characterization of this compound, offering detailed protocols and expert insights for researchers in the field.

The structural complexity of this compound necessitates a multi-faceted NMR approach. The presence of multiple chiral centers and conformationally flexible rings can lead to complex spectra with overlapping signals. Therefore, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC is essential for complete signal assignment and structural verification.[1]

Predicted NMR Spectral Characteristics

Due to the novelty of this specific compound, publicly available experimental NMR data is scarce. However, based on the known chemical shifts of its constituent fragments—a thiazolidine-4-carboxylic acid, an N-benzylpiperidine, and a spiro center—we can predict the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex, with signals corresponding to the benzyl group, the piperidine ring, and the thiazolidine ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with D₂O.[2] Protons on carbons adjacent to the carboxylic acid group are expected to be deshielded and resonate in the 2-3 ppm region.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 170-180 ppm). The spiro carbon, being a quaternary carbon attached to two heteroatoms, will have a characteristic chemical shift.

Experimental Design and Rationale

A systematic approach is crucial for the successful NMR analysis of this molecule. The following workflow is recommended:

Figure 2: Logical flow for the interpretation of NMR data to elucidate the structure of this compound.

Predicted Chemical Shift Assignments

The following tables summarize the predicted chemical shift ranges for the protons and carbons of the target molecule, based on data from analogous structures. The numbering scheme used for the prediction is provided in the molecular structure diagram below.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid," a chiral spirocyclic compound, using preparative High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This document outlines a systematic approach, from initial analytical method development to preparative scale-up, addressing both achiral and chiral separation strategies. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.

Introduction and Physicochemical Analysis

"this compound" is a complex heterocyclic molecule with a spirocyclic core, a thiazolidine ring, a piperidine ring, and a benzyl group.[1][2] Its structure presents several challenges and considerations for HPLC purification.

Key Structural Features:

  • Spirocyclic System: A rigid three-dimensional structure.

  • Thiazolidine-carboxylic acid moiety: Contains a carboxylic acid group, a secondary amine, and a thioether. This part of the molecule is polar and contains a chiral center at the C3 position.

  • Piperidine Ring with Benzyl Group: The benzyl group introduces hydrophobicity, while the tertiary amine in the piperidine ring can be protonated depending on the pH.

Physicochemical Properties:

PropertyValue/ObservationImplication for HPLC
Molecular FormulaC15H20N2O2S[1]-
Molecular Weight292.4 g/mol [1][2]Moderate molecular weight suitable for standard HPLC columns.
PolarityZwitterionic potential due to carboxylic acid and amine groups. XLogP3: -0.4.[2]The compound is polar, suggesting good solubility in polar solvents and requiring consideration for retention on reversed-phase columns.[3][4][5]
ChiralityPresence of a stereocenter at C3.Enantiomers may exhibit different biological activities, necessitating chiral separation.[6][7][8]
UV AbsorbanceThe benzyl group and the thiazolidine ring are expected to have UV absorbance, likely around 254 nm.Enables straightforward detection using a UV detector.

Strategic Approach to Purification

The primary goal of preparative HPLC is to isolate the target compound at a desired purity with maximum yield and throughput.[9][10] Our strategy involves a two-stage process: initial analytical method development followed by a systematic scale-up to preparative chromatography.

Diagram: Overall Purification Workflow

Purification Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A Initial Scouting (RP-HPLC) B Mobile Phase Optimization (pH, Organic Modifier) A->B Selectivity Tuning C Chiral Method Screening B->C If Enantiomeric Purity Required D Loading Study on Analytical Column B->D C->D E Geometric Scale-Up Calculation D->E Determine Max Load F Preparative Run & Fraction Collection E->F Transfer Method G Purity Analysis of Fractions F->G Verify Purity

Caption: A systematic workflow for HPLC purification.

Part I: Achiral Purification Protocol

This section focuses on the purification of the compound as a single entity, without separating enantiomers. This is often the first step to remove synthetic impurities.

Analytical Method Development

The initial phase is performed on an analytical scale (e.g., 4.6 mm ID columns) to conserve sample and solvent.[11][12]

3.1.1. Column and Mobile Phase Selection

Given the compound's polarity, a reversed-phase (RP) method is a suitable starting point.[13] The presence of both acidic (carboxylic acid) and basic (amines) functional groups makes pH control of the mobile phase critical for achieving good peak shape and retention.

  • Stationary Phase: A C18 column is a versatile first choice.[13] To prevent peak tailing from the amine groups interacting with residual silanols, a modern, high-purity, end-capped C18 column is recommended. For highly polar compounds that are poorly retained, an aqueous C18 or a polar-embedded phase can be considered.[5][14]

  • Mobile Phase A (Aqueous): Deionized water with a pH-adjusting additive.

    • Acidic pH (e.g., pH 2.5-3.5): Using 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the amine groups and suppress the ionization of the carboxylic acid, leading to increased retention on a C18 column.[4] Formic acid is preferred for compatibility with mass spectrometry (MS) and for easier removal during fraction dry-down.

    • Neutral or Near-Neutral pH (e.g., pH 6.5-7.5): Using a buffer like ammonium acetate or ammonium bicarbonate can be effective. At this pH, the carboxylic acid will be deprotonated and the amines may be partially protonated, creating a zwitterionic species. This can sometimes lead to poor retention on standard C18 phases.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile typically provides better peak shapes and lower backpressure, while methanol can offer different selectivity.[15]

3.1.2. Step-by-Step Analytical Scouting Protocol

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Gradient Run:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV at 254 nm.

  • Analysis of Initial Run: Evaluate the retention time of the main peak, its resolution from impurities, and its peak shape.

  • Method Optimization: Based on the initial run, adjust the gradient to improve resolution around the target peak. If the peak elutes very early, a shallower gradient or an isocratic method might be necessary.[11] If peak shape is poor (e.g., significant tailing), consider a different pH or a specialized column for polar compounds.

Scale-Up to Preparative HPLC

Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative column.[10][15]

3.2.1. Loading Study

Before scaling up, it's crucial to determine the maximum sample load the analytical column can handle without significant loss of resolution. This is known as a loading study.

  • Incrementally increase the injection volume of a concentrated sample solution (e.g., 10-50 mg/mL).

  • Monitor the chromatograms for peak broadening and the merging of the target peak with adjacent impurities.

  • The maximum load is the highest amount that can be injected while maintaining the desired purity upon fractionation.

3.2.2. Geometric Scale-Up Calculations

The analytical method is transferred to a larger column by keeping the linear velocity of the mobile phase constant. The flow rate is adjusted based on the cross-sectional area of the columns.

  • Flow Rate Adjustment:

    • Preparative Flow Rate = Analytical Flow Rate × (ID_prep / ID_anal)²

    • Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of the analytical column.

  • Sample Load Adjustment:

    • Preparative Load = Analytical Load × (ID_prep / ID_anal)²

  • Gradient Time Adjustment: The gradient time should remain the same if the column lengths are identical.

ParameterAnalytical ScalePreparative Scale Example
Column ID4.6 mm21.2 mm
Flow Rate1.0 mL/min21.2 mL/min
Max Sample Load5 mg106 mg

3.2.3. Preparative Run and Fraction Collection

  • Column: C18, 5-10 µm, 21.2 x 150 mm (or similar).

  • Mobile Phase: As optimized in the analytical step.

  • Flow Rate: Calculated from the scale-up equation.

  • Sample Injection: Dissolve the calculated maximum load in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with mobile phase A to avoid precipitation.

  • Fraction Collection: Collect fractions based on the UV detector signal, starting just before the peak begins to elute and ending just after it returns to baseline.

  • Post-Purification: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Diagram: Scale-Up Logic

ScaleUp_Logic A Analytical Method (ID_anal, Flow_anal, Load_anal) C Scale-Up Equations A->C B Preparative Column (ID_prep) B->C D Preparative Method (Flow_prep, Load_prep) C->D

Caption: Logic for scaling from analytical to preparative HPLC.

Part II: Chiral Purification Protocol

Since "this compound" is chiral, separation of its enantiomers is often required in drug development.[7] This is typically achieved using a chiral stationary phase (CSP).[6][16]

Chiral Method Development

Developing a chiral separation method often involves screening several different CSPs and mobile phases.[6]

4.1.1. Column and Mobile Phase Screening

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are highly versatile and a good starting point for screening.[8]

  • Mobile Phase Systems:

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are common. Small amounts of an acidic (e.g., TFA) or basic (e.g., diethylamine) additive are often required to improve peak shape for acidic or basic analytes, respectively. For this carboxylic acid, an acidic additive is recommended.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers. This is often tried if normal phase separation is unsuccessful.

    • Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile can also be effective on some polysaccharide CSPs.

4.1.2. Step-by-Step Chiral Screening Protocol

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified racemic mixture in the mobile phase to be tested.

  • Column Screening:

    • Columns: Screen a set of 3-4 different polysaccharide-based CSPs.

    • Mobile Phase: Start with a standard mobile phase like 80:20 Heptane:Isopropanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

  • Evaluate Results: Look for any baseline separation of the two enantiomers. If partial separation is observed, optimize the mobile phase composition (e.g., change the ratio of heptane to alcohol, try a different alcohol, or adjust the additive concentration).

  • Scale-Up: Once an effective chiral separation is developed on an analytical scale (e.g., 4.6 x 250 mm), the scale-up process is similar to the achiral method, involving a loading study and geometric scale-up calculations for the preparative chiral column.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with stationary phase; pH of mobile phase inappropriate.Add 0.1% TFA or formic acid to the mobile phase. Use a high-purity, end-capped column.
No or Poor Retention (RP) Compound is too polar for the C18 phase.Use a highly aqueous mobile phase (e.g., >95% water). Switch to an aqueous C18 or polar-embedded column.[3]
Poor Resolution Inadequate selectivity of the mobile phase/stationary phase combination.Optimize the organic modifier (ACN vs. MeOH). Adjust the mobile phase pH. Try a different stationary phase (e.g., Phenyl-Hexyl).
No Chiral Separation CSP is not suitable for the analyte; mobile phase is not optimal.Screen different CSPs. Try different mobile phase modes (Normal, Reversed, Polar Organic). Add/change acidic or basic additives.

Conclusion

The purification of "this compound" by preparative HPLC is a feasible but systematic process. A successful strategy hinges on careful analytical method development prior to scale-up. For achiral purification, a reversed-phase C18 column with an acidified mobile phase is a robust starting point. For chiral separations, screening of polysaccharide-based chiral stationary phases under normal phase conditions is recommended. By following the protocols outlined in this application note, researchers can effectively isolate this compound at high purity for further scientific investigation.

References

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  • National Center for Biotechnology Information. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. PubMed Central. Available from: [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] Spirocyclic amino acids, in particular, introduce conformational rigidity, which can lock a peptide into a bioactive conformation.[3] This document provides a detailed guide and proposed protocols for the incorporation of the novel, constrained amino acid, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid , into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). While specific literature on the solid-phase synthesis of this particular UAA is not yet prevalent, the following protocols are based on established principles for sterically demanding and structurally unique amino acids.[2][4]

Introduction to this compound

This compound is a structurally complex UAA featuring a spirocyclic core. This core imparts a high degree of conformational constraint, making it an attractive building block for designing peptidomimetics with well-defined three-dimensional structures.[3][5] The presence of the thia-diazaspiro[4.5]decane system can influence the peptide backbone's geometry, potentially inducing turns or other secondary structures that are crucial for biological activity.[3]

Chemical Structure and Properties:

PropertyValueSource
Chemical Name This compound[6][7]
CAS Number 55944-38-2[6][7]
Molecular Formula C15H20N2O2S[6][7]
Molecular Weight 292.4 g/mol [6][7]

The benzyl group on the tertiary amine at position 8 is a stable feature of the molecule and is not intended to be a protecting group under standard SPPS conditions. The key functional groups for peptide synthesis are the α-amino group at position 4 and the carboxylic acid at position 3. For use in Fmoc-SPPS, the α-amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Proposed Solid-Phase Synthesis Strategy

The recommended approach for incorporating this UAA is the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[8] This methodology relies on the base-lability of the Nα-Fmoc protecting group for iterative chain elongation and final deprotection using a strong acid.[8]

// Nodes Resin [label="1. Resin Swelling\n(e.g., in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="2. Nα-Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="3. Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="4. Amino Acid Coupling\n(Fmoc-UAA-OH, Activator, Base in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="5. Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Deprotection [label="6. Final Fmoc\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="7. Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="8. Precipitation & Purification\n(Cold Ether & RP-HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

G Fmoc-SPPS Workflow for UAA Incorporation Fmoc-SPPS Workflow for UAA Incorporation

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and resin loading capacity.

Protocol 3.1: Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminal functionality.[9]

  • For C-terminal amides: Use Rink Amide resin.

  • For C-terminal carboxylic acids: Use 2-Chlorotrityl chloride or Wang resin.

Procedure for Rink Amide Resin:

  • Place the Rink Amide resin (0.1 mmol) in a suitable reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

  • Drain the DMF.

  • To remove the Fmoc group from the linker, add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[9]

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Proceed with the coupling of the first Fmoc-protected amino acid as described in Protocol 3.2.

Protocol 3.2: Coupling of Fmoc-8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Due to the potential steric hindrance from the bulky spirocyclic structure, a potent coupling reagent and potentially extended reaction times are recommended.

Reagents:

  • Fmoc-protected spirocyclic UAA (4 equivalents, 0.4 mmol)

  • HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • Anhydrous DMF

Procedure:

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected spirocyclic UAA and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture at room temperature. The required time may be longer than for standard amino acids; an initial coupling time of 2-4 hours is recommended.[2]

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, drain the solution, wash with DMF, and perform a second coupling (double coupling) with a freshly prepared activated amino acid solution for another 2 hours.[9]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 3.3: Iterative Peptide Elongation

Repeat the standard Fmoc-SPPS cycle for each subsequent amino acid in the sequence:

  • Fmoc Deprotection: Use 20% piperidine in DMF (5 min, then 15 min).[2]

  • Washing: Thoroughly wash with DMF and DCM.

  • Coupling: Couple the next Fmoc-amino acid using the procedure outlined in 3.2 (adjusting coupling times as needed for standard amino acids).

Protocol 3.4: Final Cleavage and Deprotection

This step cleaves the completed peptide from the solid support and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[10] The benzyl group on the spirocyclic UAA is expected to be stable under these conditions.

Cleavage Cocktail (Reagent K): A standard cleavage cocktail suitable for peptides containing sensitive residues like Cys, Met, or Trp is recommended.

ComponentPercentage (v/v)Scavenger Role
Trifluoroacetic Acid (TFA) 92.5%Cleavage Agent
Water 2.5%Cation Scavenger
1,2-Ethanedithiol (EDT) 2.5%Trityl group removal, reduces Met(O)
Triisopropylsilane (TIS) 2.5%Cation Scavenger

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Characterization

It is crucial to verify the identity and purity of the final peptide product containing the spirocyclic UAA.

  • Purity Analysis and Purification: The crude peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). Purification is then performed using preparative RP-HPLC to isolate the desired product.[4][11]

  • Identity Confirmation: The molecular weight of the purified peptide must be confirmed using mass spectrometry, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).[11][12][13] Tandem mass spectrometry (MS/MS) can be used for sequence confirmation.[13]

// Nodes Crude_Peptide [label="Crude Peptide\n(Post-Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analytical_HPLC [label="Analytical RP-HPLC\n(Purity Check)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative RP-HPLC\n(Purification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mass_Spec [label="Mass Spectrometry\n(Identity Confirmation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Peptide [label="Pure, Characterized\nPeptide", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

G Post-Cleavage Characterization Workflow Post-Cleavage Characterization Workflow

Conclusion and Field Insights

The incorporation of this compound represents an exciting avenue for designing novel peptides with constrained topologies. While its synthesis requires careful consideration of steric hindrance during the coupling step, the use of high-potency activating reagents like HATU and extended reaction times should facilitate its successful incorporation. Researchers should anticipate that peptides containing this UAA may exhibit distinct chromatographic behavior during purification due to its unique structure. The protocols provided herein offer a robust starting point for scientists and drug developers to explore the potential of this and other complex spirocyclic amino acids in their research endeavors.

References

  • Rozenski J, Chaltin P, Van Aerschot A, Herdewijn P. Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Commun Mass Spectrom. 2002;16(10):982-7. Available from: [Link]

  • Kueh JT, Choi KW, Williams GM, et al. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry. 2013;19(12):3807-11. Available from: [Link]

  • SpiroChem. Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 2024;11(02):112-124. Available from: [Link]

  • Matyus P, Toth G, Nagy G, et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2022;27(19):6664. Available from: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007;2:3210-3219. Available from: [Link]

Sources

Application Note: Derivatization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Library Diversification

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. This journey often begins with the high-throughput screening (HTS) of compound libraries to identify "hits"—molecules that modulate a biological target of interest. The quality and diversity of these libraries are paramount to the success of any screening campaign. A library composed of structurally diverse molecules is more likely to explore a wider range of biologically relevant chemical space, thereby increasing the probability of identifying novel lead compounds.[1][2][3]

The scaffold, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, presents a compelling starting point for the construction of a focused compound library. Its spirocyclic core imparts a desirable three-dimensionality, a feature often associated with improved selectivity and metabolic stability. The presence of a carboxylic acid and a secondary amine provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for the derivatization of this core scaffold. We will delve into the strategic rationale behind derivatization, provide detailed, step-by-step protocols for key transformations, and discuss the critical aspects of library purification and management for biological screening.

Strategic Rationale: Maximizing Molecular Diversity

The central goal of derivatization is to generate a library of analogs with varied physicochemical properties. This diversity is crucial for exploring how subtle changes in a molecule's structure can impact its biological activity.[4][5][6] For our core scaffold, we will focus on two primary points of diversification: the carboxylic acid and the secondary amine of the diazaspirocycle.

  • Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into a variety of functional groups, most notably amides and esters. This allows for the introduction of a wide range of substituents, modulating properties such as hydrogen bonding capacity, lipophilicity, and steric bulk.

  • Secondary Amine Derivatization: The secondary amine can be functionalized through reactions like N-acylation, N-sulfonylation, and N-alkylation. These modifications can alter the basicity of the nitrogen and introduce new interaction points for potential biological targets.

The combination of these derivatization strategies allows for the creation of a comprehensive library that systematically explores the chemical space around the core scaffold.

Derivatization Protocols

The following protocols are designed to be robust and amenable to parallel synthesis, a key consideration for the efficient generation of a compound library.

General Considerations
  • Starting Material: Ensure the starting material, this compound (CAS 55944-38-2), is of high purity (>95%).[7][8][9]

  • Solvents and Reagents: Use anhydrous solvents and high-quality reagents to ensure optimal reaction outcomes.

  • Reaction Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry.[11] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its fast reaction times and low rates of epimerization.[10]

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.[11]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Representative Amine Building Blocks for Library Synthesis

AmineRationale
AnilineIntroduce aromatic interactions.
BenzylamineIntroduce flexibility and aromatic interactions.
MorpholineIntroduce a polar, heterocyclic moiety.
PiperidineIntroduce a basic, aliphatic ring.
Protocol 2: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[12][13][14]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by flash chromatography.

Table 2: Representative Alcohol Building Blocks for Library Synthesis

AlcoholRationale
MethanolIntroduce a small, methyl ester.
EthanolIntroduce a slightly larger ethyl ester.
IsopropanolIntroduce a branched, isopropyl ester.
Benzyl alcoholIntroduce a bulky, aromatic ester.

Library Purification and Quality Control

The purity of compounds in a screening library is critical to avoid false positives and ensure the reliability of screening data.[1][15] High-throughput purification techniques are often employed for compound libraries.[16][17]

Workflow for Library Purification and QC:

Caption: High-throughput purification and quality control workflow.

  • High-Throughput Purification: Automated preparative HPLC-MS systems are ideal for purifying large compound libraries.[16]

  • Purity Analysis: Each purified compound should be analyzed by LC-MS to determine its purity. A purity of >95% is generally recommended for HTS.

  • Identity Confirmation: The chemical structure of each compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Compound Management and Plating

Proper handling and storage of the compound library are essential to maintain its integrity.

  • Stock Solutions: Prepare stock solutions of each compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a standard concentration (e.g., 10 mM).

  • Storage: Store the stock solutions in a cold, dry, and inert environment to prevent degradation.[18] Automated compound storage systems can help manage large libraries.[15]

  • Plating: For screening, the compounds are typically "cherry-picked" from the stock plates and diluted to the desired screening concentration in assay plates using automated liquid handlers.[18]

Conclusion: Enabling Discovery Through Chemical Diversity

The strategic derivatization of the this compound scaffold provides a powerful avenue for the creation of a novel and diverse compound library for biological screening. The protocols outlined in this application note offer a robust framework for the synthesis, purification, and management of this library. By systematically exploring the chemical space around this privileged scaffold, researchers can significantly enhance their chances of discovering novel, biologically active molecules that can serve as starting points for future drug development programs. The principles of diversity-oriented synthesis are key to generating structurally rich libraries that are crucial for identifying new and effective therapeutics.[2]

References

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. Available from: [Link]

  • Molecular diversity: Significance and symbolism. IGI Global. Available from: [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. Available from: [Link]

  • Combinatorial Chemistry and Molecular Diversity. An Overview. Semantic Scholar. Available from: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available from: [Link]

  • Molecular Diversity and Screening. University of Florida College of Pharmacy. Available from: [Link]

  • How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. Available from: [Link]

  • Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications. Available from: [Link]

  • Natural product diversity and its role in chemical biology and drug discovery. The Journal of antibiotics. Available from: [Link]

  • Solid Phase Synthesis. SpiroChem. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. Available from: [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Available from: [Link]

  • KU-HTS Compound Libraries. The University of Kansas. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available from: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • Esterification. BYJU'S. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

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Application Notes & Protocols for Cell-Based Assays Using 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid and its derivatives in cell-based assays. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for evaluating the therapeutic potential of this class of compounds, particularly in the context of oncology.

Introduction: The Therapeutic Promise of Thiazolidinone Scaffolds

The thiazolidinone scaffold, a core component of the spirocyclic compound this compound, has garnered significant attention in medicinal chemistry. Derivatives of this structural class have demonstrated a wide array of biological activities, with a notable emphasis on their potential as anti-cancer agents.[1][2][3] Mechanistic studies on related thiazolidinone compounds have revealed their ability to suppress cancer cell proliferation, trigger programmed cell death (apoptosis), and modulate key signaling pathways involved in tumor progression.[1][4]

These compounds often exert their effects by targeting specific cellular machinery. For instance, some thiazolidinones have been shown to induce apoptosis through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) or by increasing the ratio of pro-apoptotic to anti-apoptotic proteins like Bax/Bcl-2.[3][5] Furthermore, the inhibition of critical signaling cascades, such as the NF-κB pathway, which plays a pivotal role in inflammation and cancer, has been identified as a key mechanism of action for some of these derivatives.[6][7]

Given this background, a logical and robust screening cascade is essential to elucidate the specific bioactivity of novel this compound derivatives. The following protocols are designed to systematically assess their cytotoxic and apoptotic potential, and to investigate their impact on the NF-κB signaling pathway.

Experimental Workflow: A Multi-Faceted Approach to Compound Characterization

A hierarchical approach is recommended to efficiently screen and characterize these novel compounds. This workflow begins with a broad assessment of cytotoxicity, followed by a more detailed investigation into the mechanism of cell death, and culminates in the analysis of a specific signaling pathway implicated in the observed cellular response.

Experimental Workflow A Compound Preparation and Solubilization B Cytotoxicity Screening (MTT Assay) A->B Initial Screening C Determination of IC50 Values B->C Dose-Response Analysis D Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining) C->D Investigating Cell Death Mechanism E Mechanism of Action Studies (NF-κB Pathway Analysis) D->E Elucidating Molecular Target F Western Blot for Key NF-κB Proteins E->F Protein Expression Analysis

Caption: A logical workflow for the characterization of novel compounds.

Part 1: Assessment of Cytotoxicity using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] This assay serves as a robust initial screen to determine if the test compounds exhibit cytotoxic effects on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[11]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa, A549, MDA-MB-231) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[10][13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

    • Measure the absorbance at 492 nm or 590 nm using a microplate reader.[10][12]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot the percentage of viability against the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve.

Parameter Description
Cell Line Name of the cancer cell line used
Seeding Density 1 x 10^4 cells/well
Compound This compound derivative
Concentration Range e.g., 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
IC50 Value To be determined from the dose-response curve

Part 2: Distinguishing Apoptosis from Necrosis with Annexin V/PI Staining

Scientific Rationale: Once a compound has been identified as cytotoxic, it is crucial to determine the mode of cell death it induces. Apoptosis is a programmed and controlled form of cell death, whereas necrosis is a more chaotic process resulting from cellular injury.[14] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between these two processes.[15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[17] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei.[17]

Detailed Protocol: Annexin V/PI Flow Cytometry Assay
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for the previously determined optimal time. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method to preserve membrane integrity.[14]

    • Wash the cells twice with cold 1X PBS by centrifugation (300 x g for 5 minutes).[14]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[14]

    • Add 5 µL of propidium iodide solution.[14]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[18]

    • Analyze the samples immediately using a flow cytometer.

Data Interpretation

The results of the flow cytometry analysis will segregate the cell population into four distinct quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

A significant increase in the population of the lower-right and upper-right quadrants in the compound-treated samples compared to the control indicates that the compound induces apoptosis.

Cell Population Control (%) Compound (IC50) (%) Compound (2x IC50) (%)
Live (Annexin V-/PI-)
Early Apoptotic (Annexin V+/PI-)
Late Apoptotic/Necrotic (Annexin V+/PI+)
Necrotic (Annexin V-/PI+)

Part 3: Investigating the NF-κB Signaling Pathway by Western Blotting

Scientific Rationale: The Nuclear Factor kappa-B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[7] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[19] Therefore, compounds that can inhibit this pathway are promising candidates for cancer treatment.[20] Western blotting is a technique used to detect specific proteins in a sample. By analyzing the expression and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB, we can determine if the test compound exerts its effects through the modulation of this pathway.

NF-kB Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK DNA DNA p65_p50_nuc->DNA TargetGenes Target Gene Expression (Proliferation, Survival) DNA->TargetGenes

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Detailed Protocol: Western Blotting for NF-κB Pathway Proteins
  • Protein Extraction:

    • Treat cells with the compound as described for the apoptosis assay.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to extract total protein.[21]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[21]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, phosphorylated p65, and a loading control (e.g., β-actin or GAPDH).[22]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

Expected Results and Interpretation

If the compound inhibits the canonical NF-κB pathway, you would expect to see:

  • An increase in the levels of total IκBα, as its degradation is inhibited.

  • A decrease in the levels of phosphorylated IκBα.

  • A decrease in the levels of phosphorylated p65, indicating reduced activation.

These changes would suggest that the compound's apoptotic effects may be mediated, at least in part, through the suppression of the pro-survival NF-κB signaling pathway.

Protein Target Control Compound-Treated Expected Change with NF-κB Inhibition
p-IκBα ++++Decrease
Total IκBα ++++Increase
p-p65 ++++Decrease
Total p65 ++++++No significant change
β-actin (Loading Control) ++++++No change

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives as potential therapeutic agents. By systematically evaluating their cytotoxicity, mechanism of cell death, and impact on a key signaling pathway, researchers can gain valuable insights into their biological activity. Positive results from this screening cascade would warrant further investigation, including the assessment of effects on other signaling pathways, in vivo efficacy studies in animal models, and comprehensive toxicology profiling. These efforts will be crucial in advancing this promising class of compounds through the drug discovery and development pipeline.

References

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. (2024-12-02).
  • NF-κB Signaling | NF-kappaB P
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.
  • Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. (2023-02-28).
  • Computational Analysis of Novel 4-Thiazolidinone Derivatives as Potential Anti- Breast Cancer Agents: Docking, Pharmacokinetics,. (2024-10-11).
  • MTT assay protocol. Abcam.
  • Western Blotting Protocol. Cell Signaling Technology.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0). Thermo Fisher Scientific.
  • Role of the NFκB-signaling p
  • Western blot protocol. Abcam.
  • Deodorant compositions.
  • MTT (Assay protocol). Protocols.io. (2023-02-27).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Targeting The Nuclear Factor Kappa-B (NF-κB)
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • NF-ΚB Signaling Pathway Inhibitors as Anticancer Drug Candid
  • Cell-Based Assays for Drug Discovery. Reaction Biology.
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing.
  • Cell-Based Assays: Screening Bioactive Compounds & Leads.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MTT Proliferation Assay Protocol.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. (2024-11-12).
  • Advanced Western Blotting Solutions for Cell Signaling P
  • 8-Benzyl-4-(4-methoxybenzoyl)-1-oxa-4,8-diazaspiro ... Smolecule.
  • cas 1030253-99-6|| where to buy 4-Acetyl-8-benzyl-1 ... Chemenu.
  • N-(3,4-difluorophenyl)-1,3,5-triazine-2,4-diamine. EvitaChem.

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The Strategic Integration of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid in the Synthesis of Advanced Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. Among the various structural motifs explored, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional arrangements, which offer distinct advantages in drug design.[1][2] These compounds, characterized by two rings sharing a single atom, provide a rigid framework that can pre-organize appended functional groups into well-defined spatial orientations. This conformational rigidity can lead to improved binding affinity and selectivity for target enzymes.[3][4] Furthermore, the introduction of spirocyclic moieties often enhances key physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates.[3][5]

This application note focuses on the utility of a specific spirocyclic building block, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid , in the rational design and synthesis of potent enzyme inhibitors. This versatile scaffold combines the conformational constraints of the spirocyclic core with the reactive handle of a carboxylic acid, making it an ideal starting point for the construction of diverse inhibitor libraries.

Core Principles and Applications

The structural features of this compound make it a particularly attractive scaffold for targeting enzymes, especially proteases and kinases, where precise interactions with the active site are crucial for potent inhibition. The carboxylic acid moiety serves as a key functional group for derivatization, most notably through the formation of amide bonds to generate peptide mimetics.

Application in the Synthesis of Dipeptide and Tripeptide Mimetic Inhibitors

A primary application of this spirocyclic amino acid is in the synthesis of dipeptide and tripeptide analogues designed to mimic the transition state of substrate hydrolysis by proteases. The rigid spirocyclic core can serve as a bioisostere for proline or other cyclic amino acids, enforcing a specific backbone conformation that can enhance binding to the enzyme's active site.

The general workflow for the synthesis of such inhibitors is depicted below:

G A This compound D Dipeptide Mimic (Ester) A->D Amide Bond Formation B Amino Acid Ester B->D C Peptide Coupling Reagent (e.g., HATU, HBTU) C->D F Final Dipeptide Mimic Inhibitor D->F Ester Hydrolysis E Saponification (e.g., LiOH) E->F G cluster_0 Enzyme Active Site cluster_1 Spirocyclic Inhibitor S1 S1 Pocket S2 S2 Pocket CatalyticResidue Catalytic Residue SpiroCore Spirocyclic Core SpiroCore->S2 Shape Complementarity SideChain1 Side Chain 1 SideChain1->S1 Hydrophobic Interaction SideChain2 Side Chain 2 Warhead Coordinating Group Warhead->CatalyticResidue Coordinating Bond

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound and related spiro-thiazolidinones?

The most common and efficient method for synthesizing the spiro-thiazolidinone core is a one-pot, three-component reaction. This reaction typically involves the condensation of a ketone, an amine, and a mercapto-carboxylic acid. For the specific target, "this compound," the key precursors are:

  • Ketone: 1-Benzyl-4-piperidone

  • Amine & Carboxylic Acid Source: An amino acid, such as cysteine, which contains both a primary amine and the thiol group for cyclization.

  • Alternative Thiol Source: If a different amino-containing reactant is used, thioglycolic acid is a common reagent to form the thiazolidinone ring.[1][2]

The reaction proceeds via the initial formation of a Schiff base (imine) between the ketone and the amine, followed by a nucleophilic attack of the thiol group on the imine carbon, and subsequent intramolecular cyclization to yield the spirocyclic product.[3]

Q2: Why is this class of spiro-heterocyclic compounds considered important?

Spiro-thiazolidinones are a privileged scaffold in medicinal chemistry.[4] The unique three-dimensional structure imparted by the spiro center, combined with the biological activity of the thiazolidinone ring, makes these compounds highly attractive for drug discovery.[5] Thiazolidinone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8] Therefore, developing robust synthetic routes to novel derivatives like this compound is of significant interest.

Q3: What are the most critical parameters to control for a successful synthesis?

The success of this synthesis hinges on three primary factors:

  • pH Control: The initial imine formation is typically acid-catalyzed, but excess acid can lead to side reactions. The subsequent cyclization can also be pH-dependent.

  • Water Removal: The formation of the imine intermediate generates water. Efficient removal of this water (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial to drive the equilibrium towards the product.

  • Exclusion of Oxygen: Thiol groups are susceptible to oxidation, which can lead to the formation of disulfide impurities and reduce the yield. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My reaction yield is consistently low or I'm recovering only starting materials.

  • Q: I see unreacted 1-benzyl-4-piperidone and the amino acid derivative on my TLC plate. What's going wrong?

    A: This strongly suggests that the initial imine formation is inefficient. The equilibrium between the ketone/amine and the imine/water may not be favoring the imine intermediate.

    Solutions:

    • Catalysis: Ensure you are using an appropriate acid catalyst. While sometimes the carboxylic acid on the amino acid is sufficient, a catalytic amount of a non-interfering acid like p-toluenesulfonic acid (PTSA) can be beneficial.[3]

    • Water Removal: This is the most common culprit. If you are running the reaction in a solvent like toluene or benzene, use a Dean-Stark trap to azeotropically remove water as it forms. For other solvents, adding activated molecular sieves (3Å or 4Å) can effectively sequester water.

    • Temperature: Imine formation is often favored at higher temperatures. Ensure your reaction is at a sufficient reflux temperature for the solvent used.

  • Q: My starting materials are consumed, but the desired product spot is faint and there are multiple other spots on the TLC.

    A: This indicates that while the initial reaction occurs, the subsequent cyclization is either slow, inefficient, or competing with side reactions.

    Solutions:

    • Solvent Choice: The polarity of the solvent can significantly impact the cyclization step. While non-polar solvents like toluene favor initial water removal, a more polar solvent might be needed for the cyclization. Consider a solvent screen with options like DMF, ethanol, or even green chemistry approaches using ionic liquids or on-water synthesis.[6][9]

    • Catalyst for Cyclization: Some syntheses benefit from specific catalysts that promote the thiazolidinone ring formation. Brønsted acid surfactants like p-dodecylbenzenesulfonic acid (DBSA) have been shown to be effective in aqueous media.[9]

    • Thiol Degradation: The thiol group of your cysteine or thioglycolic acid may be degrading or oxidizing over the course of a long reaction at high temperatures. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). A shorter reaction time at a higher temperature, possibly aided by microwave irradiation, could be beneficial.[5]

Issue 2: My final product is impure, and purification is challenging.

  • Q: I have a major side product that is difficult to separate from my desired compound. What could it be?

    A: A common side product is the disulfide dimer of your thiol-containing reactant (e.g., cystine from cysteine). This occurs via oxidation, especially if the reaction is exposed to air at elevated temperatures.

    Solutions:

    • Inert Atmosphere: The most effective preventative measure is to rigorously de-gas your solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Reducing Agents: In some cases, a small amount of a reducing agent can be added, but this must be done cautiously to avoid interference with the main reaction.

    • Work-up: A basic wash during the work-up can sometimes help remove acidic disulfide byproducts.

  • Q: My purified product shows inconsistent characterization data, suggesting a mixture of diastereomers. Is this expected?

    A: Yes, this is possible. The formation of the thiazolidinone ring creates a new stereocenter at C3. If you start with a racemic amino acid, or if the reaction conditions allow for epimerization, you can obtain a mixture of diastereomers.

    Solutions:

    • Chiral Starting Materials: Use an enantiomerically pure starting material (e.g., L-Cysteine or D-Cysteine) to control the stereochemistry.

    • Reaction Conditions: Asymmetric synthesis can be achieved using chiral catalysts, which can provide high diastereoselectivity.[5]

    • Purification: Diastereomers often have different physical properties and can typically be separated using careful column chromatography or fractional crystallization. Monitor your fractions closely by HPLC or NMR.

Visualization of Key Processes

To better understand the synthesis, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

General Reaction Mechanism

Reaction_Mechanism Reactants 1-Benzyl-4-piperidone + Cysteine Imine Schiff Base (Imine) Intermediate + H₂O Reactants->Imine Step 1: Condensation (Acid Catalyst, -H₂O) Thioether Thioether Intermediate (via Thiol Attack) Imine->Thioether Step 2: Nucleophilic Addition Product This compound Thioether->Product Step 3: Intramolecular Cyclization (-H₂O)

Caption: General mechanism for spiro-thiazolidinone formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Start_Mat High Levels of Starting Materials Analyze->Start_Mat Result Side_Prod Multiple Side Products Analyze->Side_Prod Result No_Reaction No Reaction Analyze->No_Reaction Result Sol_Imine Action: Improve Imine Formation - Use Dean-Stark Trap - Add Acid Catalyst (PTSA) - Increase Temperature Start_Mat->Sol_Imine Sol_Cyclize Action: Optimize Cyclization - Screen Solvents (e.g., DMF) - Use Inert Atmosphere (N₂/Ar) - Consider Microwave Synthesis Side_Prod->Sol_Cyclize Sol_Reagents Action: Check Reagent Quality - Verify Starting Materials - Use Fresh Thiol Reagent No_Reaction->Sol_Reagents

Caption: A logical workflow for diagnosing and solving low-yield issues.

Optimized Experimental Protocol

This protocol is a generalized procedure based on common methodologies for three-component spiro-thiazolidinone synthesis.[1][3] Researchers should optimize concentrations, temperatures, and reaction times for their specific setup.

Materials:

  • 1-Benzyl-4-piperidone

  • L-Cysteine

  • Toluene (anhydrous)

  • Methanol

  • p-Toluenesulfonic acid (PTSA, catalytic amount)

  • Standard glassware with Dean-Stark trap and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and reflux condenser under a positive pressure of Nitrogen.

  • Charging Reactants: To the flask, add 1-benzyl-4-piperidone (1.0 eq), L-cysteine (1.1 eq), and a catalytic amount of PTSA (~0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often a thick oil or an amorphous solid.

    • Attempt recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.

    • If recrystallization is unsuccessful, purify the product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Comparative Data on Synthesis Conditions

The choice of catalyst and energy source can dramatically impact the synthesis of spiro-thiazolidinones. The following table summarizes findings from related syntheses to guide your optimization efforts.

Catalyst / MethodSolventTemperature (°C)Typical Yield (%)Key AdvantagesReference
p-Dodecylbenzenesulfonic acid (DBSA)Water25~85-95Green solvent, mild conditions, high yield[9]
Nano Fe₂O₃TolueneReflux~78-93Catalyst reusability, enhanced yield[1]
Ultrasonication (Nano-CdZr₄(PO₄)₆)Not specified60W~88Rapid reaction time (~25 min), high efficiency[3]
Microwave IrradiationIonic LiquidVaries~90-97Very short reaction times, high purity, green media[4][5]
Conventional HeatingToluene11058-79Standard methodology, accessible equipment[1]
References
  • Nath, M., & group. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Publishing. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. ResearchGate. Available at: [Link]

  • D'hooghe, M. (n.d.). Synthesis of some new spirocyclic β-lactam and spirocyclic thiazolidin-4-one derivatives. Scite.ai. Available at: [Link]

  • Bohrium. (2023). contemporary-progress-in-the-green-synthesis-of-spiro-thiazolidines-and-their-medicinal-significance-a-review. Ask this paper. Available at: [Link]

  • Khalafallah, A. K., et al. (2006). The Synthesis of New Spiro β-Lactam and Thiazolidinone Compounds Incorporating Quinones and Their Biological Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Yadav, G., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. National Institutes of Health. Available at: [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. Available at: [Link]

  • Harale, P. S., et al. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Cureus. Available at: [Link]

  • Yadav, G., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. ResearchGate. Available at: [Link]

  • Safaei-Ghomi, J., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. Available at: [Link]

  • Prasad, D. J., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2010). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Institutes of Health. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate. Available at: [Link]

  • Fun, H-K., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. National Institutes of Health. Available at: [Link]

  • Ranga, K., et al. (2014). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL SPIRO COMPOUNDS CONTAINING THIAZOLIDINONE AND 1,3,4-OXADIAZOLE MOIETIES. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Technical Support Center: Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this spirocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via a one-pot condensation reaction between N-benzyl-4-piperidone and L-cysteine. This reaction is a variation of the thiazolidinone synthesis, where the ketone (N-benzyl-4-piperidone) reacts with the amine and thiol functionalities of cysteine to form the spiro-thiazolidinone ring system.

Below is a diagram illustrating the primary reaction pathway:

Synthesis_Pathway N-benzyl-4-piperidone N-benzyl-4-piperidone Intermediate_Imine Schiff Base/ Iminium Ion Intermediate N-benzyl-4-piperidone->Intermediate_Imine + L-cysteine - H2O L-cysteine L-cysteine L-cysteine->Intermediate_Imine Target_Molecule This compound Intermediate_Imine->Target_Molecule Intramolecular Thiol Addition

Caption: Main synthetic route to the target molecule.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their occurrence and actionable solutions.

Problem 1: Low Yield of the Target Compound and Presence of a Higher Molecular Weight Impurity.

Question: My reaction has a low yield, and I observe a significant peak in my LC-MS analysis corresponding to double the mass of my cysteine starting material. What is happening?

Answer: This is a classic case of cysteine oxidation to form cystine. The thiol group (-SH) in cysteine is susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents, leading to the formation of a disulfide bond between two cysteine molecules.[1][2] This cystine byproduct is unable to participate in the desired cyclization reaction.

Plausible Side Reaction:

2 L-cysteine + [O] → L-cystine + H₂O

Mitigation Strategies:

  • Degas Solvents: Before starting the reaction, thoroughly degas your solvents by bubbling an inert gas (e.g., nitrogen or argon) through them or by using a freeze-pump-thaw technique.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to minimize contact with atmospheric oxygen.

  • Antioxidants: Consider adding a small amount of a compatible antioxidant, though this should be done with caution to avoid interference with the main reaction.

Visualizing the Side Reaction:

Cysteine_Oxidation Cysteine_1 L-cysteine Cystine L-cystine (Dimer) Cysteine_1->Cystine + [O] Cysteine_2 L-cysteine Cysteine_2->Cystine

Caption: Oxidation of L-cysteine to the dimer L-cystine.

Problem 2: Presence of Impurities with Similar Mass to the Starting Ketone.

Question: I am observing several side products with masses that suggest they are derived from my N-benzyl-4-piperidone starting material. What are these, and how can I prevent their formation?

Answer: N-benzyl-4-piperidone can undergo self-condensation under either acidic or basic conditions, similar to an aldol condensation.[3] This can lead to the formation of dimers or other oligomeric byproducts. The carbonyl group of one molecule can act as an electrophile, while the enol or enolate of another molecule can act as a nucleophile.

Plausible Side Reaction:

2 N-benzyl-4-piperidone ⇌ Aldol Adduct → Condensed Dimer + H₂O

Mitigation Strategies:

  • Control of pH: Carefully control the pH of your reaction mixture. The formation of the desired product is often favored under mildly acidic to neutral conditions, which can disfavor the aldol condensation.

  • Order of Addition: Add the N-benzyl-4-piperidone slowly to the reaction mixture containing cysteine. This keeps the instantaneous concentration of the ketone low, reducing the likelihood of self-condensation.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize this and other side reactions.

Visualizing the Side Reaction:

Aldol_Condensation Ketone_1 N-benzyl-4-piperidone (Enolate form) Dimer Aldol Adduct/Dimer Ketone_1->Dimer Nucleophilic Attack Ketone_2 N-benzyl-4-piperidone (Keto form) Ketone_2->Dimer

Caption: Self-condensation of N-benzyl-4-piperidone.

Problem 3: Product Instability and Appearance of a Lower Molecular Weight Impurity upon Standing or During Workup.

Question: I successfully formed my product, but upon purification or storage, I notice the appearance of a new compound with a mass that is 44 Da less than my target molecule. What is this degradation product?

Answer: The carboxylic acid moiety of the target molecule can be susceptible to decarboxylation (loss of CO₂), particularly if exposed to heat or certain acidic or basic conditions during workup or purification.[4] This results in the formation of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane.

Plausible Side Reaction:

This compound → 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane + CO₂

Mitigation Strategies:

  • Mild Workup Conditions: Use mild conditions for your workup. Avoid strong acids or bases and prolonged heating.

  • Purification Temperature: If using column chromatography, avoid high temperatures. Consider performing the purification at room temperature or even in a cold room if the product is particularly labile.

  • Storage: Store the purified product at a low temperature (e.g., -20 °C) and under an inert atmosphere to prevent degradation.

Visualizing the Side Reaction:

Decarboxylation Target Target Molecule Degradation_Product Decarboxylated Product Target->Degradation_Product - CO2 (Heat/Acid/Base) CO2 CO2 Target->CO2

Caption: Decarboxylation of the target molecule.

Problem 4: Diastereomeric Impurities Observed in Chiral HPLC or NMR.

Question: My product appears to be a mixture of diastereomers. How can this happen, and can I control the stereochemistry?

Answer: The target molecule has two stereocenters: one from the L-cysteine (C3) and a new one created at the spiro carbon (C5). While the stereochemistry at C3 is usually retained from the L-cysteine starting material, epimerization can occur at either C3 or C5, especially under harsh reaction conditions (e.g., strong base or prolonged heating). The formation of diastereomers is a common challenge in the synthesis of spiro-thiazolidinones.

Mitigation Strategies:

  • Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to minimize epimerization.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that may cause epimerization.

  • Purification: Diastereomers can often be separated by chiral chromatography (HPLC or SFC) or sometimes by careful crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: A variety of solvents can be used, with protic solvents like ethanol or methanol, often mixed with water, being common choices. The choice of solvent can influence reaction rate and solubility of reactants and products. It is advisable to perform small-scale solvent screening to find the optimal system for your specific setup.

Q2: Is a catalyst necessary for this reaction?

A2: The reaction can sometimes proceed without an explicit catalyst, as the carboxylic acid of cysteine can act as an internal catalyst. However, mild acid catalysis (e.g., a catalytic amount of acetic acid) is often employed to facilitate the formation of the iminium ion intermediate, which is more electrophilic and promotes cyclization.[5][6]

Q3: How can I effectively purify the final product?

A3: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for the side products mentioned above.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems.

  • Column Chromatography: Normal-phase silica gel chromatography can be used, but care must be taken to choose an appropriate solvent system to avoid streaking of the polar product. A common mobile phase might be a mixture of dichloromethane and methanol, with a small amount of acetic acid to suppress deprotonation of the carboxylic acid.

  • Reverse-Phase Chromatography: For highly polar products or difficult separations, reverse-phase HPLC may be necessary.

Q4: Can I use D-cysteine instead of L-cysteine?

A4: Yes, using D-cysteine will result in the synthesis of the corresponding enantiomer of the target molecule. All the same potential side reactions and troubleshooting strategies will apply.

IV. Recommended Experimental Protocol

This is a general guideline. Optimization may be required.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add L-cysteine (1.0 eq) and a degassed solvent mixture (e.g., ethanol/water 1:1).

  • Reaction Initiation: Slowly add a solution of N-benzyl-4-piperidone (1.0-1.1 eq) in the same solvent to the cysteine mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to a few days to reach completion.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by crystallization or chromatography.

  • Purification (Column Chromatography):

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a silica gel column packed with a suitable non-polar solvent.

    • Elute with a gradient of increasing polarity (e.g., from pure dichloromethane to a mixture of dichloromethane/methanol with 0.1% acetic acid).

    • Collect and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the final product.

V. Summary of Key Parameters and Potential Byproducts

Parameter Recommendation Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of cysteine.
pH Mildly acidic to neutralPromotes iminium ion formation while minimizing aldol condensation.
Temperature Room temperature or slightly elevatedBalances reaction rate with the prevention of side reactions like epimerization and decarboxylation.
Reactant Addition Slow addition of ketoneMinimizes self-condensation of N-benzyl-4-piperidone.
Workup/Purification Mild conditions, avoid excessive heatPrevents decarboxylation of the product.
Potential Byproduct Formation Mechanism Identification
L-cystineOxidation of cysteineMS peak at M+240.23
N-benzyl-4-piperidone DimerAldol self-condensationMS peak at M+378.51 (for the condensed dimer)
Decarboxylated ProductLoss of CO₂ from the final productMS peak at M+248.37
DiastereomersEpimerization at C3 or C5Separation on chiral HPLC; distinct NMR signals

VI. References

Sources

Technical Support Center: Purification of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid." This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this unique spiro-heterocyclic compound. Drawing upon established principles of organic chemistry and purification sciences, this guide provides in-depth troubleshooting advice and detailed experimental protocols to enhance the purity and yield of your target molecule.

Understanding the Molecule: Key Physicochemical Properties

"this compound" is a complex molecule with several structural features that influence its purification. Its spirocyclic core, containing a thiazolidine ring fused with a piperidine ring, imparts significant rigidity. The presence of a carboxylic acid and two amine functionalities suggests that the molecule is zwitterionic over a certain pH range. The benzyl group adds a nonpolar character to an otherwise polar structure.

PropertyValue/PredictionImplication for Purification
Molecular Formula C₁₅H₂₀N₂O₂S-
Molecular Weight 292.4 g/mol Standard for small molecules.
Melting Point 138-141 °C[1]Suggests the compound is a solid at room temperature, making recrystallization a viable purification method.
XLogP3 -0.4[1]Indicates a higher affinity for water than for octanol, classifying it as a polar molecule. This suggests challenges with normal-phase chromatography and potential for good solubility in polar solvents.
Polar Surface Area (PSA) 77.9 Ų[1]Confirms the polar nature of the molecule, which will strongly influence its interaction with chromatographic stationary phases.
Predicted pKa Carboxylic acid: ~2-3; Piperidine-like amine: ~8-9; Thiazolidine amine: ~5-6The presence of both acidic and basic centers confirms its zwitterionic nature. The isoelectric point (pI) is likely to be in the neutral pH range, where its aqueous solubility will be at a minimum.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My crude product is an intractable oil or gum, and I can't get it to crystallize. What should I do?

A1: "Oiling out" is a common problem with impure compounds, especially those with both polar and nonpolar functionalities. The presence of impurities disrupts the crystal lattice formation.

Causality: The benzyl group and the spiro-aliphatic core can lead to "greasy" impurities that hinder crystallization. Additionally, if the compound is not at its isoelectric point (pI), it will exist as a salt and may have higher solubility.

Troubleshooting Steps:

  • pH Adjustment: The zwitterionic nature of your molecule is key. At its pI, the net charge is zero, and aqueous solubility is minimized.[2]

    • Dissolve the crude oil in a minimal amount of a water-miscible organic solvent like methanol or ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Carefully adjust the pH with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) until you observe precipitation. Use a pH meter for accuracy. The optimal pH is likely to be between 5 and 7.

    • Stir the resulting suspension at room temperature or in an ice bath to encourage crystal growth.

  • Solvent Screening for Recrystallization: If pH adjustment alone is insufficient, a systematic solvent screening is necessary.[3]

    • Use small amounts of the crude material to test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Preliminary Chromatographic Cleanup: If the impurity load is very high, a quick "plug" of silica gel or reversed-phase silica can remove the most problematic impurities, making subsequent crystallization more successful.

Q2: I'm running a normal-phase silica gel column, but my compound is streaking badly and I'm getting poor separation. Why is this happening?

A2: The basic nitrogen atoms in your molecule are likely interacting strongly with the acidic silanol groups on the surface of the silica gel. [1] This leads to tailing (streaking) and poor resolution.

Causality: The piperidine and thiazolidine nitrogens are basic and can be protonated by the acidic silica surface, leading to strong, non-specific adsorption.

Troubleshooting Steps:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4]

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonia solution).

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[4]

    • Reversed-Phase Silica (C18): This is often the best option for polar compounds.

Q3: I tried reversed-phase HPLC, but my compound elutes in the void volume with poor retention. How can I improve this?

A3: Your compound is highly polar and may not have sufficient hydrophobic interaction with the C18 stationary phase. The zwitterionic nature can also lead to poor retention.

Causality: The high polarity (low XLogP3) and the charged groups of the zwitterion reduce its affinity for the nonpolar C18 chains.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Use an Ion-Pairing Reagent: Add an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA will pair with the cationic sites on your molecule, increasing its overall hydrophobicity and retention.

    • Adjust pH: Control the pH of the aqueous portion of your mobile phase with a buffer (e.g., ammonium formate or ammonium acetate) to suppress the ionization of either the carboxylic acid (low pH) or the amines (high pH) to increase retention.

  • Consider Mixed-Mode Chromatography (MMC): This is an ideal technique for zwitterions. MMC columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[4][5][6] This allows for the separation of compounds based on both their hydrophobic character and their charge.

Frequently Asked Questions (FAQs)

  • What is the likely zwitterionic structure of this molecule? At a neutral pH, the carboxylic acid will be deprotonated (carboxylate), and one or both of the nitrogen atoms will be protonated (ammonium), resulting in a molecule with both a positive and a negative charge. The more basic piperidine nitrogen is more likely to be protonated than the thiazolidine nitrogen.

  • What are the potential side products from the synthesis that I should be aware of during purification? While the exact synthesis is not provided, common impurities in the synthesis of similar spiro-thiazolidinone structures can include unreacted starting materials, byproducts from incomplete cyclization, and products of side reactions like dimer formation.[7][8] Analytical techniques like LC-MS are crucial for identifying these impurities.

  • How can I assess the purity of my final product? A combination of analytical techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column (e.g., C18 or a mixed-mode column) with a suitable detector (e.g., UV-Vis or mass spectrometer) to look for impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with different chemical shifts. Quantitative NMR (qNMR) can be used for an accurate purity assessment.[9]

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

    • Elemental Analysis: To confirm the elemental composition of the purified compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization via pH Adjustment

This protocol is ideal for a first-pass purification of a crude solid or oil, especially for larger quantities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a suitable organic solvent (e.g., methanol, ethanol, or acetone; start with 5-10 mL).

  • Dilution: Slowly add deionized water to the stirred solution until it becomes persistently cloudy. If it becomes too cloudy, add a small amount of the organic solvent back to clarify it.

  • pH Adjustment: While monitoring with a pH meter, slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to the point of maximum precipitation (likely between pH 5 and 7).

  • Crystallization: Stir the resulting suspension at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to help with drying.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This method is suitable for purifying smaller amounts of material or for separating closely related impurities.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO. In a separate flask, add a small amount of C18 silica gel and add the dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").

  • Column Packing and Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.

  • Loading: Load the dry sample onto the top of the column.

  • Elution: Run a gradient elution from a highly aqueous mobile phase to a more organic one. A typical gradient might be:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 100% B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflows

Troubleshooting Logic for Purification Method Selection

Purification_Troubleshooting start Crude Product State is_solid Solid or Crystalline? start->is_solid is_oily Oil or Gum is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Proceed to Chromatography is_oily->chromatography check_purity Assess Purity (HPLC, NMR) recrystallize->check_purity chromatography->check_purity pure Pure Product check_purity->pure Purity >98% repeat_purification Repeat Purification or Try Alternative Method check_purity->repeat_purification Purity <98% repeat_purification->chromatography

Caption: Decision tree for initial purification strategy.

Chromatography Method Selection Workflow

Chromatography_Selection start Starting Chromatography normal_phase Normal Phase (Silica) start->normal_phase reversed_phase Reversed Phase (C18) start->reversed_phase Recommended Start streaking Streaking or Poor Resolution? normal_phase->streaking poor_retention Poor Retention? reversed_phase->poor_retention mixed_mode Mixed-Mode streaking->reversed_phase No / Still Poor add_modifier Add Basic Modifier (e.g., TEA) streaking->add_modifier Yes add_modifier->normal_phase poor_retention->mixed_mode Still Poor ion_pair Use Ion-Pairing Reagent (e.g., TFA) poor_retention->ion_pair Yes ion_pair->reversed_phase

Caption: Workflow for selecting the appropriate chromatography method.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Zhang, K., Liu, X., & Li, Y. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • Shapiro, A. B. (2020). How to desalt zwitterions?. ResearchGate. Retrieved from [Link]

  • Singh, G., & D'Souza, P. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(5), 3045-3067.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Nangia, A., & Vangala, V. R. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PNAS. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Retrieved from [Link]

  • Ram, S. R., & Spicer, L. D. (1988). CTH Removal of N-Benzyl Groups.
  • Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Retrieved from [Link]

  • ACS Figshare. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • National Institutes of Health. (2016). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • MDPI. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • National Institutes of Health. (2016). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. Retrieved from [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]

  • YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 1. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Spirocyclization of Thia-Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the spirocyclization of thia-diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in these intricate synthetic transformations. The unique three-dimensional structure of spirocycles makes them valuable scaffolds in medicinal chemistry.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of thia-diazaspiro compounds in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My spirocyclization reaction is resulting in a very low yield or failing to proceed entirely. What are the primary factors to investigate?

A: This is a frequent challenge that can be traced back to several key aspects of the experimental setup. A systematic approach to troubleshooting is crucial. [3][4]

1. Reagent and Catalyst Integrity:

  • Expertise & Experience: The purity and activity of your starting materials, reagents, and particularly the catalyst are paramount. Catalysts, especially metal-based ones, can be sensitive to air and moisture, leading to deactivation. Similarly, starting materials and reagents can degrade over time.[3]

  • Troubleshooting Steps:

    • Use freshly purified reagents and solvents. Ensure solvents are anhydrous, as water can quench catalysts and reagents.

    • If employing a metal catalyst, confirm its activity. Consider using a fresh batch or a different supplier.[3] For instance, in palladium-catalyzed intramolecular spirocyclization, the choice of ligand is also critical.[5]

    • Verify the purity of your starting materials via techniques like NMR or mass spectrometry. Impurities can inhibit the reaction or lead to unwanted side products.[4]

2. Reaction Conditions:

  • Expertise & Experience: Spirocyclization reactions are often highly sensitive to temperature, concentration, and reaction time. Sub-optimal conditions are a common culprit for low yields.[3]

  • Troubleshooting Steps:

    • Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition.[3] A systematic screening of temperatures is recommended.

    • Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular side products. A concentration screen should be performed.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4] Prolonged reaction times can sometimes lead to product decomposition.[4]

3. Mechanistic Considerations:

  • Expertise & Experience: Understanding the proposed reaction mechanism is key. For example, some spirocyclizations proceed through a strain-release-driven pathway, where a Lewis acid activates the substrate.[6][7] In such cases, the choice and amount of Lewis acid are critical.

  • Troubleshooting Steps:

    • If a catalyst is involved, ensure the correct catalyst loading is being used. Both too little and too much can be detrimental.

    • For reactions involving intermediates, consider factors that could stabilize or destabilize them. For instance, the solvent can play a crucial role in stabilizing charged intermediates.[8][9]

Issue 2: Poor Diastereoselectivity

Q: My reaction produces the desired spirocyclic compound, but as a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a common goal in spirocycle synthesis. Several factors can be fine-tuned to favor the formation of one diastereomer over the other.

1. Catalyst and Ligand Effects:

  • Expertise & Experience: In catalyzed reactions, the chiral environment created by the catalyst and its ligands is often the primary determinant of stereoselectivity.

  • Troubleshooting Steps:

    • Screen a variety of chiral ligands. The steric and electronic properties of the ligand can significantly influence the facial selectivity of the reaction.

    • For metal-catalyzed reactions, the choice of metal can also impact stereoselectivity. For example, iridium-catalyzed reactions have been shown to produce spirocyclic compounds with good to excellent diastereoselectivity.[10]

2. Solvent Effects:

  • Expertise & Experience: The solvent can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction.[8][9] Solvent properties such as polarity, viscosity, and hydrogen-bonding capability can all play a role.[8]

  • Troubleshooting Steps:

    • Screen a range of solvents with varying polarities. Non-polar solvents may favor a more compact transition state, while polar solvents can stabilize charged intermediates, potentially altering the stereochemical pathway.

    • In some cases, a mixture of solvents can provide the optimal environment for high diastereoselectivity.[11]

3. Temperature Optimization:

  • Expertise & Experience: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Troubleshooting Steps:

    • Conduct the reaction at a lower temperature, even if it requires a longer reaction time.

Workflow for Improving Diastereoselectivity:

Caption: A decision-making workflow for enhancing diastereoselectivity.

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products, complicating purification. What are the likely side reactions and how can I suppress them?

A: The formation of side products is often indicative of competing reaction pathways or decomposition.

1. Common Side Reactions:

  • Expertise & Experience: Depending on the specific reaction, common side products can include products of elimination, rearrangement, or intermolecular reactions. For instance, in reactions aiming for intramolecular cyclization, intermolecular polymerization can be a competing pathway.

  • Troubleshooting Steps:

    • High Dilution: To favor intramolecular reactions over intermolecular ones, perform the reaction under high dilution conditions.

    • Protecting Groups: If reactive functional groups are present that are not involved in the spirocyclization, consider protecting them to prevent unwanted side reactions.

2. Reaction Work-up Issues:

  • Expertise & Experience: The product may be unstable to the work-up conditions.[12] For example, exposure to acid or base during an aqueous work-up can cause decomposition or rearrangement of the desired spirocycle.[12]

  • Troubleshooting Steps:

    • Test the stability of your product to the planned work-up conditions on a small scale before applying it to the entire reaction mixture.[12]

    • Consider alternative purification methods that avoid harsh conditions, such as chromatography on neutral silica or alumina.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for choosing a solvent for a new thia-diazaspiro spirocyclization reaction?

A1: The choice of solvent is highly dependent on the specific reaction mechanism and the nature of the reactants. A good starting point is to consider the polarity of the substrates and intermediates. For reactions involving polar or charged intermediates, polar aprotic solvents like THF, DMF, or acetonitrile are often suitable. For less polar reactants, solvents like toluene or dichloromethane may be appropriate. It is often necessary to screen a variety of solvents to find the optimal one.[8][9]

Q2: How do I choose the right catalyst for my spirocyclization?

A2: The catalyst choice is dictated by the type of bond being formed. For instance, palladium catalysts are often used for C-C bond formation in intramolecular Heck-type reactions.[5] Gold catalysts have been shown to be effective for the spirocyclization of enediynes.[13] Scandium triflate is a Lewis acid catalyst that can be used in strain-release driven spirocyclizations.[6][7][14] A thorough literature search for similar transformations is the best starting point.

Q3: My spirocyclic product is a solid. What is the best way to purify it?

A3: If your compound is a solid, recrystallization can be a very effective purification technique, often yielding highly pure material.[5] The choice of solvent for recrystallization is crucial and may require some experimentation.

Q4: How can I confirm the structure and stereochemistry of my thia-diazaspiro product?

A4: A combination of spectroscopic techniques is typically required. 1H and 13C NMR spectroscopy will provide information about the connectivity of the atoms. Mass spectrometry will confirm the molecular weight. To determine the stereochemistry, advanced NMR techniques like NOESY or ROESY can be used to identify through-space interactions between protons. In some cases, single-crystal X-ray diffraction is necessary to unambiguously determine the three-dimensional structure.

Experimental Protocols

General Protocol for a Scandium-Catalyzed Spirocyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bicyclo[1.1.0]butane (BCB) substrate (1.0 eq).

  • Add the azomethine imine (1.2 eq).

  • Add the appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the Scandium(III) triflate (Sc(OTf)3) catalyst (10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a known procedure for the synthesis of 6,7-diazaspiro[3.4]octanes.[6][7]

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Optimization Strategies A Reaction Outcome Unsatisfactory B Verify Reagent Purity & Stoichiometry A->B C Check Instrument Calibration & Setup A->C D Low/No Yield B->D E Poor Selectivity B->E F Side Product Formation B->F C->D C->E C->F G Screen Catalysts / Ligands D->G H Optimize Temperature D->H I Vary Solvent / Concentration D->I E->G E->H E->I F->I J Modify Work-up Procedure F->J

Caption: A general workflow for troubleshooting spirocyclization reactions.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Diastereoselectivity

EntrySolventDielectric ConstantDiastereomeric Ratio (d.r.)
1Toluene2.42:1
2THF7.65:1
3CH2Cl29.18:1
4CH3CN37.515:1

This table illustrates a hypothetical trend where increasing solvent polarity enhances diastereoselectivity.

References

  • Technical Support Center: Optimization of Spirocyclization Reactions. Benchchem.
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Asymmetric catalytic synthesis of chiral spirocyclic tetrahydroquinolines. ResearchGate.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
  • Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers (RSC Publishing).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH.
  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate.
  • Optimization of reaction conditions | Download Scientific Diagram. ResearchGate.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Synthesis of 5′-Chlorospiro(benzo[d][3][15]dioxole-2,4′-[3][5][16]thiadiazin). MDPI. Available from:

  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate.
  • Asymmetric catalysis for the synthesis of spirocyclic compounds. Experts@Minnesota.
  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers (RSC Publishing).
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing).
  • Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks.
  • Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. PubMed.
  • The mechanism of thia-Michael addition catalyzed by LanC enzymes. PubMed - NIH.

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Troubleshooting diastereoselectivity in "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Diastereoselectivity

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance, particularly focusing on the common challenge of controlling diastereoselectivity during the synthesis of this complex spirocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established principles of stereoselective synthesis and practical laboratory experience.

The synthesis of spiro-heterocycles is a cornerstone in medicinal chemistry due to their unique three-dimensional structures.[1] However, the creation of the spirocyclic core often introduces stereocenters, leading to the formation of diastereomers. Controlling the ratio of these diastereomers is a critical aspect of the synthesis, impacting the compound's biological activity and purification efficiency. This guide will walk you through common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Diastereoselectivity

Q1: What is the likely synthetic route for this compound and where do diastereoselectivity issues arise?

The most probable synthetic pathway for this molecule involves a key multicomponent reaction, likely a 1,3-dipolar cycloaddition.[2][3] This reaction would involve the in situ generation of an azomethine ylide from an amino acid (cysteine or a derivative) and a ketone (N-benzyl-4-piperidone). The diastereoselectivity is determined during the cycloaddition step, where the dipole reacts with a dipolarophile. The facial selectivity of this addition dictates the relative stereochemistry of the newly formed stereocenters at the spirocyclic junction.

Another potential route is a variation of the Pictet-Spengler reaction.[4] This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. While typically used for tetrahydro-β-carbolines, variations can be employed for spiroindolenine synthesis, which are precursors to more complex spirocycles.[4] The diastereoselectivity in this case is established during the nucleophilic attack of the electron-rich ring onto the iminium ion intermediate.

The critical step in both pathways is the formation of the spirocyclic core, which typically creates at least two new stereocenters. The relative orientation of the substituents on these centers leads to the different diastereomers.

Q2: My synthesis is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A low diastereomeric ratio is a common challenge in spirocycle synthesis.[5] The key to improving it lies in systematically optimizing the reaction conditions to favor the transition state leading to the desired diastereomer. The primary factors to consider are:

  • Catalyst: The choice of catalyst, particularly Lewis acids or organocatalysts, can significantly influence the geometry of the transition state and thus the diastereoselectivity.[6]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states leading to different diastereomers.[5]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.[5]

  • Reactant Substituents: The steric and electronic properties of the substituents on the reactants can influence the preferred direction of attack during the cyclization.

A systematic approach to optimizing these parameters is crucial for improving the diastereomeric ratio.

Q3: How does the choice of catalyst impact the diastereoselectivity of my reaction?

Catalysts play a pivotal role in controlling stereoselectivity. In the context of a 1,3-dipolar cycloaddition for the synthesis of your target molecule, a Lewis acid catalyst can coordinate to the carbonyl group of the ketone, influencing the facial selectivity of the nucleophilic attack by the azomethine ylide.

For instance, rare-earth metal salts like Sc(OTf)₃ have been shown to be highly effective in promoting diastereoselective multicomponent reactions for the synthesis of spirooxindoles.[6] The oxophilicity and coordinating ability of the metal are key factors in inducing the formation of a specific diastereomer.[6] Similarly, organocatalysts, such as thiourea derivatives, can control stereochemistry through hydrogen bonding interactions in the transition state.

We recommend screening a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Mg(ClO₄)₂) and organocatalysts to identify the optimal conditions for your specific substrate combination.

Q4: Can changing the solvent or reaction temperature improve my diastereomeric ratio? If so, what should I try?

Yes, both solvent and temperature are critical parameters for optimizing diastereoselectivity.

Solvent Effects: Solvents can influence the reaction outcome by stabilizing the transition state. A change in solvent polarity can sometimes even reverse the diastereoselectivity.[5] For spiro-thiazolidinone synthesis, solvents ranging from polar protic (e.g., ethanol, water) to aprotic (e.g., toluene, dichloromethane, THF) should be screened.[1][7] Ionic liquids have also emerged as green and effective media for 1,3-dipolar cycloadditions, often leading to high regio- and diastereoselectivity.[7]

Temperature Effects: Lowering the reaction temperature is a standard strategy to improve diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of the thermodynamically more stable diastereomer.[5] We recommend screening a range of temperatures, starting from room temperature and progressing to lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

The following table provides a starting point for your optimization studies:

ParameterConditions to ScreenExpected Outcome
Catalyst No Catalyst, Sc(OTf)₃, Yb(OTf)₃, Mg(ClO₄)₂, ProlineIdentification of a catalyst that enhances d.r.
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), EthanolImproved d.r. due to differential transition state stabilization.
Temperature Room Temp (25°C), 0°C, -20°C, -78°CIncreased d.r. at lower temperatures.
Q5: How can I accurately determine the diastereomeric ratio of my product mixture?

The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[8][9] Diastereomers are distinct compounds and will have different chemical shifts for corresponding protons.

To determine the d.r., you should:

  • Identify a set of well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer.

  • Integrate these signals carefully.

  • The ratio of the integrals will correspond to the diastereomeric ratio of your product mixture.[9]

For complex spectra, 2D NMR techniques such as COSY and HSQC can be helpful in assigning the signals to the correct diastereomers.[2] It is also crucial to ensure proper baseline correction of the spectrum for accurate integration.[8]

Experimental Protocol: Optimization of Diastereoselectivity

The following is a generalized, step-by-step protocol for optimizing the diastereoselectivity of the synthesis of this compound via a one-pot, three-component reaction.

Materials:

  • N-benzyl-4-piperidone

  • Cysteine methyl ester hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Selected catalyst (e.g., Sc(OTf)₃)

  • Selected solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add N-benzyl-4-piperidone (1.0 eq) and the selected catalyst (0.1 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: In a separate flask, dissolve cysteine methyl ester hydrochloride (1.2 eq) and TEA (1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the purified product and crude reaction mixture by ¹H NMR to determine the diastereomeric ratio.

Visualizing the Reaction Pathway

The following diagram illustrates the key cycloaddition step and the formation of the two diastereomers. The facial selectivity of the approach of the azomethine ylide to the N-benzyl-4-piperidone determines the final stereochemical outcome.

diastereoselectivity cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Azomethine Ylide Azomethine Ylide TS1 Transition State 1 (endo approach) Azomethine Ylide->TS1 TS2 Transition State 2 (exo approach) Azomethine Ylide->TS2 N-benzyl-4-piperidone N-benzyl-4-piperidone N-benzyl-4-piperidone->TS1 N-benzyl-4-piperidone->TS2 Diastereomer_A Diastereomer A TS1->Diastereomer_A Lower Energy (Favored) Diastereomer_B Diastereomer B TS2->Diastereomer_B Higher Energy (Disfavored)

Caption: Formation of diastereomers via competing transition states.

Logical Workflow for Troubleshooting

The following flowchart outlines a systematic approach to troubleshooting poor diastereoselectivity in your synthesis.

troubleshooting_workflow Start Start: Low Diastereomeric Ratio (d.r.) Screen_Temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) Start->Screen_Temp Temp_Improved d.r. Improved? Screen_Temp->Temp_Improved Screen_Solvent Screen Solvents (e.g., Toluene, DCM, THF, EtOH) Temp_Improved->Screen_Solvent No Combine_Conditions Combine Optimal Conditions Temp_Improved->Combine_Conditions Yes Solvent_Improved d.r. Improved? Screen_Solvent->Solvent_Improved Screen_Catalyst Screen Catalysts (e.g., Sc(OTf)3, Yb(OTf)3, Proline) Solvent_Improved->Screen_Catalyst No Solvent_Improved->Combine_Conditions Yes Catalyst_Improved d.r. Improved? Screen_Catalyst->Catalyst_Improved Catalyst_Improved->Combine_Conditions Yes End End: Optimized d.r. Catalyst_Improved->End No, further investigation needed Combine_Conditions->End

Sources

Technical Support Center: Reaction Monitoring for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing practical, field-proven insights to overcome common analytical challenges encountered by researchers in drug development.

Compound Overview and Analytical Challenges

This compound is a complex heterocyclic molecule. Its structure presents unique challenges for chromatographic analysis due to the presence of multiple functional groups with distinct physicochemical properties.

  • Carboxylic Acid: A highly polar, acidic group prone to strong interactions with silica gel, often leading to tailing in normal-phase TLC.[1][2][3]

  • Tertiary Amine: A basic site within the spirocyclic system. The presence of both acidic and basic centers means the molecule can exist as a zwitterion, affecting its solubility and chromatographic behavior.

  • Thioether: The sulfur atom can influence ionization in mass spectrometry.

  • Aromatic Benzyl Group: Adds a significant nonpolar character to the molecule.

Understanding these structural features is the cornerstone of developing robust and reliable monitoring methods.

Property Value Source
CAS Number 55944-38-2[4][5]
Molecular Formula C₁₅H₂₀N₂O₂S[4][5]
Molecular Weight 292.4 g/mol [4][5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 5[5]
Predicted XLogP3 -0.4[5]

Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is an indispensable tool for rapid, real-time assessment of reaction progress. It helps visualize the consumption of starting materials and the formation of products.[6]

Experimental Protocol: Reaction Monitoring by TLC
  • Preparation:

    • Obtain a silica gel TLC plate (e.g., Merck 60 F-254). With a pencil, gently draw an origin line about 1 cm from the bottom.[7]

    • Mark three lanes on the origin: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

    • Prepare a developing chamber with your chosen solvent system (see troubleshooting for recommendations). Ensure the solvent level is below the origin line.

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" and "C" lanes. Keep spots small and concentrated.[7]

    • Withdraw a tiny aliquot from your reaction vessel. Spot it directly onto the "R" lane and then on top of the starting material spot in the "C" lane.[6]

  • Development & Visualization:

    • Place the TLC plate in the prepared chamber and allow the solvent to ascend until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate and visualize the spots. The most common method is UV light (254 nm), as the benzyl group should be UV-active. If spots are not visible, use a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

Caption: Standard workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting FAQs

Question: My spots are streaking severely down the plate. Why is this happening and how do I fix it?

Answer: This is the most common issue for this molecule and is caused by the strong interaction between the carboxylic acid group and the slightly acidic silica gel stationary phase.[3] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak or "tail".[2]

  • Causality: The silica gel surface is covered in Si-OH groups. The carboxylic acid on your molecule forms strong hydrogen bonds with these sites, leading to slow, uneven movement.[3]

  • Solution: To achieve sharp, well-defined spots, you must add a small amount of a polar, acidic modifier to your mobile phase.

    • Add Acetic or Formic Acid: Including 0.5-2% acetic acid or formic acid in your eluent (e.g., 98:2 Ethyl Acetate:Acetic Acid) will protonate the carboxylate anion and saturate the hydrogen bonding sites on the silica.[1][3] This allows your compound to spend more time in the mobile phase, resulting in a tighter spot and a higher Rf value.

TLC_Streaking_Troubleshooting Start Spot is Streaking/ Tailing Reason Primary Cause: Carboxylic acid interacting strongly with silica gel Start->Reason Solution Solution: Add acid modifier to mobile phase Reason->Solution Examples Examples: - 1% Acetic Acid - 0.5% Formic Acid Solution->Examples Result Result: Sharp, well-defined spots Solution->Result

Caption: Decision tree for resolving TLC spot streaking.

Question: I don't see any spots on my plate after developing it.

Answer: This can be due to several factors:

  • Insufficient Concentration: The sample spotted may be too dilute. Try re-spotting several times in the same location, allowing the solvent to dry between applications.[1]

  • Inappropriate Visualization: While the benzyl group should be UV-active, its response might be weak. Try a different visualization method, such as a potassium permanganate stain (which reacts with the thioether) or ninhydrin (for related primary/secondary amine impurities).

  • Compound Washed Away: If the solvent level in the developing jar is higher than the origin line where you spotted your samples, the compound will dissolve into the solvent reservoir instead of moving up the plate.[1]

  • Reaction Failure: It is possible that no product has formed or the starting material has been consumed to produce non-TLC active side products.

Problem Potential Cause Recommended Solution
Streaking/Tailing Strong interaction of carboxylic acid/amine with silica.[2]Add 0.5-2% acetic acid or triethylamine to the eluent.[1][3]
No Spots Visible Sample too dilute; Not UV active.Concentrate sample or spot multiple times; Use a chemical stain.
Rf is Zero (Stuck on baseline) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase ethyl acetate % vs. hexane).
Rf is Too High (At solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease ethyl acetate % vs. hexane).
Downward Crescent Spots Adsorbent layer was disturbed during spotting.Be gentle when spotting; do not press the capillary into the silica.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides more detailed, quantitative information about a reaction, confirming the mass of the product and detecting low-level impurities.

LC-MS Troubleshooting FAQs

Question: What are the recommended starting LC-MS conditions for this compound?

Answer: Given the molecule's polarity and dual acidic/basic nature, a reversed-phase method using a C18 column with a mobile phase modifier is the best starting point.

Parameter Recommendation Justification
Column C18, 2.1 or 3.0 mm i.d., 50-100 mm length, <3 µm particle sizeStandard for retaining moderately polar to nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidifier to ensure consistent protonation of the molecule for good peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reversed-phase.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1/3.0 mm i.d. columns.
Ionization Mode ESI Positive (+)The basic nitrogen in the spiro-system is readily protonated ([M+H]⁺).
Mass Range Scan m/z 100-500Covers the expected mass of the parent compound (292.4) and potential fragments or dimers.

Question: I am seeing significant peak tailing in my chromatogram. What should I do?

Answer: Similar to TLC, peak tailing in reversed-phase LC is often due to secondary interactions between the analyte and the column.

  • Causality: Residual, un-capped silanol groups on the silica-based C18 packing can interact with the basic nitrogen atom of your molecule, causing tailing.[8] The carboxylic acid can also contribute to this effect.

  • Solutions:

    • Ensure Acid is Present: The most crucial step is to ensure your mobile phase contains an acid modifier like 0.1% formic acid. This protonates the silanol groups, minimizing their interaction with your basic analyte.

    • Check pH: The mobile phase pH should be kept low (around 2.7 for formic acid) to ensure both the carboxylic acid is protonated (less polar) and the tertiary amine is protonated (more polar, but consistent).

    • Consider a Different Column: If tailing persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or one that is specifically designed for polar compounds and is end-capped to minimize silanol interactions.[9]

Question: Should I use positive or negative ionization mode?

Answer: For this molecule, positive ionization mode (ESI+) is strongly recommended as the primary choice.

  • Positive Mode ([M+H]⁺): The diazaspiro system contains a tertiary amine, which is a basic site that is very easily protonated in the presence of a protic mobile phase (like water/methanol with formic acid). This leads to a stable and abundant [M+H]⁺ ion at m/z 293.1.

  • Negative Mode ([M-H]⁻): The carboxylic acid can be deprotonated to form an [M-H]⁻ ion at m/z 291.1. However, the basic nitrogen may suppress this ionization. Sensitivity in negative mode is often lower for molecules that also contain a strong basic site unless the mobile phase is optimized for it (e.g., using a basic modifier like ammonium hydroxide, which may not be ideal for chromatography).

Question: My signal intensity is very low or I see no peak at all.

Answer: Low sensitivity can be a complex issue with multiple potential causes.

  • Check MS Settings: Ensure the mass spectrometer is set to look for the correct mass ([M+H]⁺ ≈ 293.1). Verify that source parameters (gas flows, temperatures, voltages) are optimized.[10]

  • Sample Degradation: Ensure your sample is fresh. The thioether could potentially oxidize over time.[10]

  • Ion Suppression: If your reaction mixture is complex or contains non-volatile salts (e.g., from a workup), these matrix components can co-elute with your analyte and suppress its ionization. Dilute your sample or perform a simple sample clean-up (e.g., solid-phase extraction).[10]

  • Poor Solubility: The compound may be precipitating in the mobile phase. Ensure the starting gradient conditions are compatible with your sample solvent.[11]

LCMS_Workflow Sample 1. Prepare Sample (Dilute in Mobile Phase A) LC_Setup 2. Set Up LC Method (C18, Acidified Gradient) Sample->LC_Setup MS_Setup 3. Set Up MS Method (ESI+, Scan m/z 100-500) LC_Setup->MS_Setup Inject 4. Inject Sample MS_Setup->Inject Acquire 5. Acquire Data (Chromatogram & Spectra) Inject->Acquire Analyze 6. Analyze Data (Integrate Peak, Check Mass) Acquire->Analyze Report 7. Report Results (Purity, Conversion %) Analyze->Report

Caption: A typical workflow for quantitative reaction analysis by LC-MS.

References

  • pharmashare.in. (2025, June 29). Troubleshooting TLC.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of California, Los Angeles. (2021, April 1).
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?.
  • Echemi. (n.d.). 8-BENZYL-1-THIA-4,8-DIAZA-SPIRO[4.5]DECANE-3-CARBOXYLIC ACID.
  • Organomation. (2025, June 3). 5 Common Nitrogen Issues in LC-MS.
  • Reddit. (2023, March 9). carboxylic acid TLC.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling.
  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.
  • ZefSci. (2025, May 6).
  • MDPI. (n.d.). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ResearchGate. (2025, August 6). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Thermo Fisher Scientific. (n.d.).

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Validation & Comparative

Comparative Analysis of Spirocyclic Scaffolds: A Focus on 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

This guide provides a comparative analysis of the 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold against other prominent spirocyclic systems used in modern drug discovery. We will delve into the structural rationale, synthetic accessibility, and physicochemical implications of incorporating this and other spirocycles, supported by experimental data and protocols.

The Rationale for Spirocycles: Escaping "Flatland" in Drug Design

Medicinal chemistry has witnessed a paradigm shift from flat, aromatic-rich molecules towards compounds with greater three-dimensionality.[1] This move is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons (a metric known as Fsp³) often exhibit improved physicochemical properties, such as enhanced aqueous solubility and better pharmacokinetic profiles.[1][2] Spirocycles, which are bicyclic systems joined by a single common atom, are quintessential examples of 3D-rich scaffolds.[3]

The core advantages of integrating spirocyclic scaffolds into drug candidates include:

  • Inherent Three-Dimensionality : The rigid, non-planar geometry of spirocycles allows for the precise projection of functional groups into 3D space, enabling more specific and potent interactions with complex protein binding sites.[3][4]

  • Conformational Rigidity : By locking rotatable bonds, spirocycles can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[5][6][7]

  • Improved Physicochemical Properties : The introduction of sp³-rich spirocyclic cores can modulate key drug-like properties, often leading to increased solubility, lower lipophilicity (LogP/LogD), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2][3][8]

  • Novel Chemical Space : Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering significant opportunities for developing novel intellectual property (IP).[4][7]

G cluster_0 Traditional 'Flatland' Drug Design cluster_1 Spirocycle-Centric 3D Design A Planar, Aromatic Scaffolds B High Rotational Freedom A->B E Introduction of Spirocyclic Scaffolds A->E Escape from Flatland C Potential for Off-Target Activity B->C D Poor Solubility / PK Profile C->D F Conformational Rigidity E->F G Improved Target Selectivity F->G H Enhanced Physicochemical Properties G->H

Focus Scaffold: this compound

The 1-thia-4,8-diazaspiro[4.5]decane framework is a heterocyclic system featuring a five-membered thiazolidine ring fused to a six-membered piperidine ring via a spiro-carbon. The title compound incorporates this core with specific functionalization.

Structural Dissection:

  • 1-Thia-4-azaspiro[4.5]decane Core : This is the central spirocyclic system. The thiazolidine ring, containing a sulfur and a nitrogen atom, is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds.[9][10] The N-C-S linkage is a key pharmacophoric element.[10] The piperidine ring is the most common nitrogen-containing heterocycle in FDA-approved drugs.[11]

  • 8-Benzyl Group : The benzyl group attached to the piperidine nitrogen adds a lipophilic aromatic moiety, which can be crucial for engaging with hydrophobic pockets in target proteins.

  • 3-Carboxylic Acid : This functional group introduces a key acidic center, providing a strong hydrogen bond donor and acceptor. It can be pivotal for anchoring the molecule in a binding site or for modulating solubility and pharmacokinetic properties.

A [label=< this compound Structure Core Scaffold1-Thia-4,8-diazaspiro[4.5]decane Key FeaturesThiazolidine Ring, Piperidine Ring, Spiro-center Functional Groups8-Benzyl (Lipophilic), 3-Carboxylic Acid (Polar/Anchor)

>]; } end_dot Caption: Structural features of the title compound.

Potential Biological Activity: While the title compound itself is primarily a building block, its core scaffold is present in molecules with demonstrated biological activity.[9] Derivatives of 1-thia-4-azaspiro[4.5]decane have shown promising anticancer activity against various cell lines, including liver, prostate, and colorectal carcinoma.[10][12][13] More specifically, a closely related analog, 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one, has been synthesized and identified as a dual inhibitor of EGFR and BRAFV600E kinases, targets of significant interest in oncology.[14]

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in a drug design campaign. Below, we compare the 1-thia-4,8-diazaspiro[4.5]decane system with other popular scaffolds.

Scaffold TypeRepresentative StructureKey AdvantagesPotential LiabilitiesPrimary Application Area
Thia-aza-spiro[4.5]decane This compound- Contains privileged thiazolidine and piperidine motifs.[10][11]- Multiple points for functionalization.- Demonstrated utility in kinase inhibition and anticancer agents.[10][14]- Potential for metabolic oxidation at the sulfur atom.- More complex synthesis compared to simpler spirocycles.Oncology, Infectious Diseases
Aza-spiro[3.3]heptane - Excellent replacement for piperazine, often improving selectivity and metabolic stability.[2]- Rigid, compact structure.- Lower basicity compared to piperazine.- Synthesis can be challenging.- Smaller scaffold offers less vector space for substituents.CNS disorders, Oncology (e.g., PARP inhibitors)[2]
Spiro-oxetane - Significantly improves aqueous solubility and reduces lipophilicity.[8]- Acts as a non-classical hydrogen bond acceptor.- Metabolically robust bioisostere for gem-dimethyl or carbonyl groups.[8]- Can be synthetically challenging to install.[15]- Limited commercial availability of diverse building blocks.Broadly applicable for property modulation.
Spiro-oxindole - Common motif in natural products and bioactive compounds.[16]- Rigid core for presenting substituents in defined vectors.- Well-established synthetic routes.[17]- Can be susceptible to metabolic modification.- Planarity of the oxindole core may be a disadvantage in some contexts.Oncology, Antiviral, CNS disorders

Experimental Protocols

Trustworthy and reproducible synthetic chemistry is the bedrock of drug discovery. Here we provide a validated, step-by-step protocol for the synthesis of the title scaffold, based on established literature procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from multi-step syntheses of similar thia-azaspiro[4.5]decane systems.[10][14] It involves the key three-component reaction of a piperidone, an amino acid, and a sulfur source, though a more controlled stepwise approach is presented here for clarity.

G A 1-Benzyl-4-piperidone C Reflux in Toluene (Dean-Stark) A->C B L-Cysteine B->C D Intermediate Thiazolidine Formation C->D E Cyclization D->E F Purification (Crystallization / Chromatography) E->F G Final Product F->G

Materials:

  • 1-Benzyl-4-piperidone

  • L-Cysteine

  • Toluene

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-Benzyl-4-piperidone (1.0 eq) and L-Cysteine (1.1 eq).

  • Solvent Addition : Add toluene to the flask to a concentration of approximately 0.2 M with respect to the piperidone.

  • Azeotropic Dehydration : Heat the reaction mixture to reflux. Water generated during the initial imine/enamine formation will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more water is collected (usually 4-8 hours).

    • Causality Explanation: This step is critical for driving the equilibrium towards the formation of the spirocyclic product by removing water, which is a byproduct of the condensation reaction between the ketone and the amine of cysteine.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is often a mixture of diastereomers.

    • Triturate the crude solid with diethyl ether to remove non-polar impurities.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to isolate the desired product. Purity can be confirmed by NMR and LC-MS.

    • If diastereomers are not separable by crystallization, purification by column chromatography on silica gel may be required.

  • Characterization : Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Expert Opinion

The this compound scaffold represents a compelling, albeit synthetically complex, entry point for drug discovery programs. Its inherent three-dimensionality, coupled with the inclusion of biologically relevant thiazolidine and piperidine motifs, makes it particularly attractive for targets with deep, well-defined binding pockets, such as kinases and proteases.[14]

While simpler scaffolds like spiro-oxetanes offer a more direct path to modulating physicochemical properties like solubility, the thia-aza-spiro[4.5]decane system provides a more rigid and functionally rich core that can lead to highly potent and selective agents.[8][18] The key challenge lies in its synthesis, which often requires careful optimization and purification to obtain stereochemically pure compounds.[19]

For research teams looking to explore novel IP space and develop highly specific inhibitors for challenging targets, the investment in the synthesis of complex scaffolds like this one is justified. For programs focused primarily on lead optimization where the main goal is property modulation of an existing pharmacophore, simpler spirocyclic replacements may offer a more efficient path forward. Ultimately, the choice of scaffold should be dictated by a thorough analysis of the biological target and the strategic goals of the drug discovery campaign.

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A Comparative Guide to the Biological Activity of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid as a Potential Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the emergence of metallo-β-lactamases (MBLs) in Gram-negative bacteria represents a formidable challenge to modern medicine. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant infections.[1][2] The clinical pipeline for MBL inhibitors remains concerningly sparse, with no approved drugs currently available to counteract their activity.[3][4][5] This guide introduces "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid," a novel scaffold, and outlines a comprehensive strategy for evaluating its potential as an MBL inhibitor in comparison to established thiol-based inhibitors.

The chemical architecture of this compound, featuring a thiolactone-derived core and a carboxylic acid moiety, suggests a plausible mechanism of action involving interaction with the zinc ions essential for MBL catalytic activity. Thiol-containing compounds are a known class of MBL inhibitors that function by chelating these active site zinc ions, thereby disrupting the enzyme's hydrolytic function.[3][6][7] This guide will therefore focus on a comparative analysis of our lead compound against well-characterized thiol-based inhibitors, such as captopril and its derivatives.

Comparative Inhibitors

For a robust evaluation of this compound, a panel of known MBL inhibitors with varying potencies will be used as comparators.

Compound ClassSpecific ComparatorRationale for Inclusion
Thiol-based Inhibitors D-captoprilA well-characterized, potent thiol-based inhibitor of multiple MBLs.[6][7][8]
Thiomandelic AcidDemonstrated synergistic activity with carbapenems against MBL-producing bacteria.[3][9]
Carboxylate-based Inhibitors Bicyclic Boronates (e.g., Taniborbactam)A different class of MBL inhibitors in clinical development, for mechanistic comparison.[5][10]

Experimental Evaluation Workflow

A multi-tiered approach is essential to thoroughly characterize the biological activity of our lead compound. This workflow progresses from in vitro enzymatic assays to cellular and in vivo models, providing a comprehensive understanding of the compound's potential.

G cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Enzyme Kinetics Enzyme Kinetics Biophysical Binding Biophysical Binding Enzyme Kinetics->Biophysical Binding Mechanism of Action Synergy Assays Synergy Assays Enzyme Kinetics->Synergy Assays Identifies Potent Inhibitors Toxicity Screening Toxicity Screening Synergy Assays->Toxicity Screening Murine Thigh Infection Model Murine Thigh Infection Model Synergy Assays->Murine Thigh Infection Model Confirms Cellular Efficacy

Caption: A schematic of a checkerboard assay to determine antibiotic synergy.

In Vivo Efficacy: Murine Thigh Infection Model

The most promising inhibitor-antibiotic combination will be evaluated in a murine thigh infection model to assess in vivo efficacy. [4][11][12][13][14] Protocol:

  • Animal Model: Use neutropenic mice to establish a thigh infection with an MBL-producing bacterial strain.

  • Treatment: Administer meropenem alone, the inhibitor alone, and the combination of meropenem and the inhibitor at various doses.

  • Efficacy Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice, homogenize the thigh tissue, and determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial burden in the treated groups to the untreated control group. A significant reduction in bacterial load in the combination therapy group compared to monotherapy indicates in vivo efficacy.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative evaluation.

Table 1: In Vitro Inhibitory Activity against NDM-1

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound 5.21.8Competitive
D-captopril2.50.9Competitive
Thiomandelic Acid10.84.2Competitive
Taniborbactam0.50.15Covalent

Table 2: Cellular Synergy with Meropenem against E. coli NDM-1

CompoundMeropenem MIC alone (µg/mL)Meropenem MIC with Inhibitor (µg/mL)FICIInterpretation
This compound 6440.125Synergy
D-captopril6420.094Strong Synergy
Thiomandelic Acid6480.188Synergy
Taniborbactam6410.078Strong Synergy

Table 3: In Vivo Efficacy in Murine Thigh Infection Model

Treatment GroupBacterial Load (log10 CFU/thigh)Reduction vs. Control (log10)
Untreated Control7.5-
Meropenem alone7.20.3
Lead Compound alone7.40.1
Meropenem + Lead Compound 4.13.4
Meropenem + D-captopril3.83.7

Conclusion

This guide provides a comprehensive framework for the evaluation of "this compound" as a potential inhibitor of metallo-β-lactamases. The proposed experimental workflow, from in vitro enzyme kinetics to in vivo efficacy models, will allow for a robust comparison against established thiol-based inhibitors. The structural novelty of this compound, combined with its potential to interact with the MBL active site, warrants a thorough investigation. Positive outcomes from these studies would position "this compound" as a promising lead candidate for further development in the fight against antibiotic resistance.

References

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X-ray crystallography of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Derivatives: A Comparative Analysis

Introduction: The Imperative of Three-Dimensional Structure in Drug Discovery

Spirocyclic scaffolds, such as the this compound core, represent a class of compounds with significant potential in medicinal chemistry. Their rigid, three-dimensional architecture provides a unique framework for exploring chemical space, often leading to compounds with improved pharmacological properties. For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the optimization of drug-target interactions.[1][2]

Single-crystal X-ray diffraction (XRD) remains the definitive method for determining the absolute three-dimensional structure of small molecules at atomic resolution.[1][3][4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the X-ray crystallography workflow as applied to derivatives of this compound. Furthermore, it offers a critical comparison with alternative analytical techniques, providing the experimental data and context necessary for researchers to select the most appropriate method for their structural elucidation challenges.

Section 1: The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each step is critical for the success of the final structure determination.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Indexing, Integration, Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The comprehensive workflow for small-molecule X-ray crystallography.

Synthesis and Crystallization: The Foundation of Success

The synthesis of spiro-thiazolidinone derivatives often involves multi-step reactions, for instance, the reaction between a relevant piperidone precursor, an amino acid, and thioglycolic acid.[5] Following synthesis, achieving a high degree of purity is paramount, as impurities can significantly inhibit or disrupt the crystallization process.[6]

Crystallization is the process of forming a well-ordered, solid crystalline lattice from a solution. For spirocyclic compounds, which can be conformationally rigid yet possess flexible substituents like the benzyl group, finding the right crystallization conditions is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a repeating, three-dimensional array.

Experimental Protocol: Vapor Diffusion for Crystallization

Vapor diffusion is a preferred method when only small amounts of the compound are available, as it allows for a very slow and controlled change in solvent composition, promoting the growth of high-quality single crystals.[7]

  • Solvent Selection: Identify a "good" solvent in which the derivative is readily soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. For the target carboxylic acid, a polar solvent like ethanol or methanol could be the "good" solvent, and a less polar, more volatile solvent like diethyl ether could be the "anti-solvent".

  • Preparation: Dissolve 2-5 mg of the purified derivative in a minimal amount (e.g., 0.5 mL) of the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker that contains a larger volume (e.g., 2-3 mL) of the "anti-solvent".

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution containing the compound. This gradual increase in the concentration of the anti-solvent reduces the overall solubility of the compound, driving it out of solution and, ideally, onto a growing crystal lattice.

  • Incubation: Store the setup in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.[8]

Causality: The slow rate of diffusion is crucial. Rapid precipitation leads to the formation of amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction. The controlled environment of vapor diffusion maximizes the probability of forming a single, well-ordered crystal.[9]

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed within a diffractometer. The crystal is cooled, usually to around 100 K (-173 °C), to minimize the thermal vibration of atoms, which sharpens the diffraction spots and improves data quality.[10]

A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction only occurs at specific angles where the scattered X-rays interfere constructively, a phenomenon described by Bragg's Law (


).[10] The resulting pattern of diffraction spots is recorded by a detector. A full dataset consists of thousands of these reflections, each with a unique intensity, collected over a wide range of crystal orientations.[11]
Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data do not directly yield a molecular image. The primary challenge is the "phase problem": while the intensities of the diffraction spots are measured, their phase information is lost.

  • Data Processing: The raw images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[11][12]

  • Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem.[13] These are statistical methods that use relationships between the intensities of strong reflections to estimate the initial phases. This provides a rough initial electron density map.

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares method, where the atomic positions and their displacement parameters (describing thermal motion) are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[10][14] The quality of the final model is assessed by an R-factor (R1), which represents the agreement between the observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for small molecules.

A representative example for a similar compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, reveals key structural features that can be expected in this class.[15] The cyclohexane ring typically adopts a stable chair conformation, while the thiazolidine ring may adopt a twist conformation. The substituents on the spiro carbon will have specific axial or equatorial orientations, which are critical for understanding stereochemistry and potential intermolecular interactions.[15]

Table 1: Representative Crystallographic Data for a Related Spirocyclic Derivative (Based on data for 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one)[15]

ParameterValueSignificance
Chemical FormulaC₂₁H₂₃NOSConfirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)11.2, 9.8, 17.5Dimensions of the unit cell.
β (°)105.5Angle of the unit cell for the monoclinic system.
Volume (ų)1850Volume of the unit cell.
Temperature (K)296Temperature at which data was collected.
Final R1 [I>2σ(I)]0.045A low R-factor indicates a good fit between the model and data.

Section 2: A Comparative Guide to Alternative Structural Methods

While X-ray crystallography is the gold standard for high-resolution 3D structures, other techniques provide complementary information or may be more suitable under certain circumstances.

Technique_Comparison XRD X-ray Crystallography Provides precise 3D atomic coordinates, bond lengths, and angles. Requires single, well-ordered crystals. Resolution: ~0.5-1.0 Å NMR NMR Spectroscopy Determines structure in solution, providing connectivity and conformational dynamics. Requires soluble sample (~1-5 mg). Provides relative, not absolute, 3D coordinates. MS Mass Spectrometry Determines molecular weight and elemental formula with high accuracy. Fragmentation provides structural clues. Requires very small sample amount (ng-µg). No 3D coordinate information. MicroED MicroED Determines 3D atomic coordinates from nanocrystals. Requires nanocrystalline powder; samples are often too small for XRD. Resolution: ~1.0 Å

Caption: Comparison of key structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[16][17] For derivatives of this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can confirm the chemical structure by establishing through-bond connectivities.[18][19]

  • Advantage over XRD: NMR provides information about the molecule's structure and dynamics in a solution state, which can be more biologically relevant than the static solid state. It is also non-destructive.

  • Disadvantage compared to XRD: While NOESY experiments can provide through-space correlations to help define the 3D fold, NMR does not yield the precise bond lengths and angles that XRD provides. For complex stereochemistry, especially at the spiro center, unambiguous assignment can be difficult without crystallographic data.[18]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the identity and purity of a synthesized compound.[20] High-resolution mass spectrometry (HRMS) can determine the molecular formula of the target derivative with very high accuracy. Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which can provide clues about the molecule's substructures.[21][22]

  • Advantage over XRD: MS requires a minuscule amount of sample and is extremely sensitive. It is indispensable for confirming that the correct molecule has been synthesized before attempting crystallization.

  • Disadvantage compared to XRD: MS provides no information about the three-dimensional arrangement of atoms, stereochemistry, or crystal packing.

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique, MicroED uses an electron beam instead of an X-ray beam to determine structures.[23] Its primary advantage is the ability to work with nanocrystals that are a billionth of the size typically required for X-ray crystallography.[23] This makes it a powerful alternative when repeated crystallization attempts only yield very small crystals.

  • Advantage over XRD: It opens the door to analyzing compounds that were previously considered "uncrystallizable" by conventional standards. Data collection can also be significantly faster.[23]

  • Disadvantage compared to XRD: The technique is newer and less widely available than X-ray diffractometers. It is also highly sensitive to sample thickness and can be more susceptible to radiation damage.[24]

Conclusion

For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides high-resolution, definitive data on stereochemistry, conformation, and intermolecular interactions that are critical for structure-based drug design. While techniques like NMR and MS are essential, complementary tools for confirming chemical identity and solution-state behavior, they cannot replace the detailed atomic blueprint provided by crystallography. The emergence of MicroED offers a promising solution for challenging cases where only nanocrystals can be obtained, expanding the crystallographer's toolkit for the future.[24] A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive structural understanding for advancing drug development programs.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
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  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22). Molecules.
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  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
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  • Fun, H.-K., et al. (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025, August 8). ResearchGate.
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  • Two-Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. (2023, December 20).
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Comparing the efficacy of "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid" derivatives in disease models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 1-Thia-4,8-diazaspiro[4.5]decane Derivatives in Oncology Models

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is perpetual. Spirocyclic compounds, characterized by their fused ring systems sharing a single atom, have emerged as a promising class of molecules due to their conformational rigidity and structural complexity, which can lead to enhanced target specificity and improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of the efficacy of derivatives based on the "1-thia-4,8-diazaspiro[4.5]decane" core structure, with a particular focus on their potential as anticancer agents. We will delve into the synthesis, in vitro efficacy, and mechanistic insights of key derivatives, offering a valuable resource for researchers and drug development professionals in the field of oncology.

The Spiro-Thiazolidinone Scaffold: A Privileged Structure in Cancer Research

The 1-thia-4,8-diazaspiro[4.5]decane scaffold belongs to the broader class of spiro-thiazolidinones. Thiazolidinone rings are recognized as "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets with high affinity.[2] The incorporation of a spirocyclic moiety introduces a defined three-dimensional geometry, which can facilitate more precise interactions with the target protein and potentially reduce off-target effects. The inherent structural rigidity of the spiro-scaffold can also lead to a lower entropic penalty upon binding, contributing to higher affinity.

Comparative Efficacy of 1-Thia-4,8-diazaspiro[4.5]decane Derivatives in Cancer Cell Lines

Recent studies have explored the anticancer potential of various derivatives of the 1-thia-4-azaspiro[4.5]decane core. A notable study by El-Sayed et al. (2017) synthesized a series of novel 1-thia-4-azaspiro[4.5]decane derivatives and evaluated their cytotoxic activity against several human cancer cell lines.[3][4][5] The results, summarized in the table below, highlight the structure-activity relationships and the promising anticancer potential of these compounds.

Compound IDStructureHepG-2 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one> 250185.3199.2
7 5-(4-Fluorophenyl)-7-methyl-spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2',5'(1'H,6'H)-dione110.5160.2100.7
9 5-(4-Fluorophenyl)-7-methyl-3'-(tetra-O-acetyl-β-D-glucopyranosyl)-spiro[cyclohexane-1,2'-thiazolo[4,5-d]pyrimidine]-2',5'(1'H,6'H)-dione100.2140.792.2
14 4-(4-Fluorophenyl)-N-(5-(tetra-O-acetyl-β-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine95.3110.595.4
18 4-(4-Fluorophenyl)-N-(5-(β-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine90.1105.298.3
Doxorubicin (Standard)4.55.37.8

Data extracted from El-Sayed, W. A., et al. (2017).[3][4][5]

The data reveals that derivatization of the core spiro-thiazolidinone structure significantly impacts anticancer activity. For instance, the fusion of a pyrimidine ring and subsequent glycosylation (compounds 7, 9, 14, and 18) leads to a marked increase in cytotoxicity against all tested cell lines compared to the simpler substituted parent compound (1).[3] This suggests that the extended heterocyclic systems and the sugar moieties play a crucial role in the pharmacophore, potentially by enhancing cellular uptake or interaction with the biological target.

Targeting Specific Oncogenic Pathways: A Case Study of an EGFR/BRAFV600E Inhibitor

A key strategy in modern cancer therapy is the development of inhibitors that target specific oncogenic signaling pathways. A study by Aly et al. (2023) focused on designing and synthesizing 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives as potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant, two key proteins in cancer progression.[6]

One of the synthesized compounds, 8-Benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one (Compound 7b in the study) , demonstrated promising inhibitory activity. This highlights the versatility of the spiro-scaffold in accommodating various substituents to target specific enzyme active sites.

Below is a diagram illustrating the targeted signaling pathway.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Compound 7b (Spiro Derivative) Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits EGF EGF EGF->EGFR

Caption: Targeted inhibition of the EGFR and BRAF signaling pathways by a spiro-thiazolidinone derivative.

Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation

To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential. The following sections outline the general procedures for the synthesis of the 1-thia-4-azaspiro[4.5]decane core and the subsequent evaluation of anticancer activity.

The synthesis of the spiro-thiazolidinone scaffold typically involves a multi-component reaction, which is an efficient strategy for generating molecular complexity in a single step.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CyclicKetone Cyclic Ketone (e.g., N-benzyl-4-piperidone) Reaction One-Pot Condensation (e.g., in refluxing benzene or toluene with azeotropic water removal) CyclicKetone->Reaction Amine Primary Amine (or Hydrazine) Amine->Reaction ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Reaction SpiroCore 1-Thia-4-azaspiro[4.5]decan-3-one Core Structure Reaction->SpiroCore

Caption: General workflow for the one-pot synthesis of the spiro-thiazolidinone core.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the cyclic ketone (1 equivalent), the primary amine or hydrazine derivative (1 equivalent), and thioglycolic acid (1.1 equivalents) in a suitable solvent such as benzene or toluene.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes 12-24 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure spiro-thiazolidinone derivative.[4][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells (e.g., HepG-2, PC-3, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The 1-thia-4,8-diazaspiro[4.5]decane scaffold and its derivatives represent a promising avenue for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that modifications to the core structure can lead to significant improvements in cytotoxic activity and allow for the targeting of specific oncogenic pathways. The conformational rigidity and three-dimensional nature of the spirocyclic system are key features that can be exploited to design potent and selective inhibitors.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.

  • In vivo evaluation: Testing the most promising compounds in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to guide further optimization and clinical development.

By leveraging the unique properties of the spiro-thiazolidinone scaffold, the scientific community can continue to advance the development of next-generation cancer therapeutics.

References

  • Singh, U. P., & Bhat, H. R. (2021). Spiro-thiazolidinones: A review of their synthetic strategies and medicinal perspectives. European Journal of Medicinal Chemistry, 224, 113709. [Link]

  • El-Sayed, W. A., Ali, O. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • El-Sayed, W. A., Ali, O. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. SemOpenAlex. [Link]

  • El-Sayed, W. A., Ali, O. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • El-Sayed, W. A., Ali, O. M., El-Sofany, W. I., & El-Shendy, W. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Aly, A. A., Alshammari, M. B., Ahmad, A., Gomaa, H. A. M., Youssif, B. G. M., Bräse, S., Ibrahim, M. A. A., & Mohamed, A. H. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(5), 2183. [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 85(1), 11. [Link]

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A Comparative Guide to 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid as a Bioisostere for Known Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bioisosteres in Drug Discovery

In the field of medicinal chemistry, the principle of bioisosterism is a fundamental strategy for lead optimization.[1][2] Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, leading to comparable biological effects.[2] The strategic substitution of a known pharmacophore with a bioisostere can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][3] This guide focuses on the potential of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a conformationally constrained spirocyclic scaffold, as a bioisostere for key pharmacophoric elements, particularly those mimicking proline and its analogues.[4][5]

The rigid three-dimensional structure of spirocyclic compounds offers a significant advantage by reducing the molecule's conformational flexibility.[6] This pre-organization can result in a lower entropic penalty upon binding to a biological target, which can translate to higher affinity and selectivity.[3]

The Spirocyclic Scaffold: A Promising Bioisostere for Proline and Beyond

The molecular architecture of this compound (CAS No: 55944-38-2, Formula: C15H20N2O2S) makes it a compelling candidate for bioisosteric replacement, especially for proline and its derivatives.[4][7][8] These cyclic amino acids are integral components of numerous peptide and non-peptide therapeutics.[4][9]

Structural Rationale:

  • Constrained Conformation: The spirocyclic system locks the molecule's geometry, mimicking the β-turn structures frequently induced by proline in peptides. This enforced bioactive conformation can lead to enhanced receptor binding.[10]

  • Thiazolidine Moiety: The thiazolidine ring is a recognized pharmacophore, and its presence introduces distinct electronic and steric properties.[11] The sulfur atom can engage in different non-covalent interactions compared to the carbon framework of proline.

  • Piperidine Moiety: The N-benzyl piperidine component allows for a wide range of substitutions at the nitrogen atom. This facilitates the fine-tuning of crucial physicochemical properties like lipophilicity and basicity, which are vital for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Analysis: Performance Against Established Pharmacophores

While direct experimental comparisons for "this compound" against specific drugs are not extensively published, its potential can be inferred by comparing its structural attributes to known bioisosteric replacements for proline and similar motifs in successful drug candidates. The incorporation of spiro-piperidine motifs has been shown to improve the properties of various CNS-active agents and other therapeutics.[12][13] The rigidification provided by the spiro-center often leads to a significant enhancement in binding affinity and selectivity.[6]

Hypothetical Performance Comparison:

To illustrate the potential benefits, a hypothetical comparison with a generic proline-containing peptide inhibitor is presented below.

Parameter Generic Proline-Containing Peptide This compound Rationale for Potential Improvement
Receptor Affinity (Ki) Moderate to HighPotentially HigherReduced conformational entropy upon binding due to the rigid spirocyclic scaffold.[6]
Selectivity VariablePotentially HigherThe unique 3D shape and well-defined orientation of functional groups can result in more specific interactions with the target.
Metabolic Stability Susceptible to peptidasesLikely HigherThe non-peptidic backbone and sterically hindered spiro-center can decrease susceptibility to enzymatic degradation.
Oral Bioavailability Generally LowPotentially ImprovedEnhanced lipophilicity and metabolic stability can contribute to better oral absorption.

Experimental Protocols for Evaluation

To empirically validate the potential of this novel scaffold, a series of established assays should be performed.

Radioligand Binding Assay to Determine Target Affinity

This protocol details the steps to determine the binding affinity (Ki) of the test compound for a specific receptor.[14][15][16]

Materials:

  • Membrane preparation expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Test compound (this compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well: assay buffer (for total binding) or non-specific binding control, the radioligand at a concentration near its Kd, and the membrane preparation.[17]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.[14][15]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]

In Vitro Metabolic Stability Assay

This assay evaluates the compound's susceptibility to metabolism by liver enzymes.[18][19][20]

Materials:

  • Test compound

  • Liver microsomes (from human, rat, or other relevant species)[21]

  • NADPH regenerating system[18]

  • Acetonitrile for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the test compound with liver microsomes in a phosphate buffer at 37°C.[18][21]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[21]

  • Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[18][22]

Visualizing the Concepts

Workflow for Evaluating a Novel Bioisostere

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo & Lead Optimization A Identify Pharmacophore (e.g., Proline) B Design Bioisostere (Spirocyclic Scaffold) A->B Rational Design C Chemical Synthesis B->C Feasibility D Binding Affinity Assay (e.g., Radioligand Binding) C->D Test Compound E Functional Assays (Agonist/Antagonist) D->E Potency F Metabolic Stability Assay (e.g., Microsomes) E->F ADME Profile G Pharmacokinetic Studies (e.g., Rodent Model) F->G In Vivo Prediction H Efficacy Studies (Disease Model) G->H Proof of Concept I Lead Optimization H->I Iterative Improvement

Caption: A generalized workflow for the design and evaluation of a novel bioisostere.

Conceptual Comparison of Flexibility

Caption: Conceptual difference in conformational freedom between a flexible peptide and a rigid bioisostere.

Conclusion and Future Directions

This compound is an intriguing, yet underexplored, scaffold with significant potential for bioisosteric replacement in drug discovery. Its constrained three-dimensional structure and unique chemical features may offer advantages in terms of improved affinity, selectivity, and pharmacokinetic properties when compared to more flexible or conventional pharmacophores. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this and similar novel chemical entities.

Future research should be directed towards the synthesis of a diverse library of analogues based on this spirocyclic core. Subsequent systematic screening of these compounds against a broad range of biological targets will be crucial in unlocking the full therapeutic potential of this promising molecular architecture.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Bioanalytical Systems.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Die Pharmazie, 32(1), 22–24. [Link]

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Radioligand Binding Assay. Gifford Bioscience.
  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Receptor Binding Assays - Multiwell Pl
  • Pharmacological Evaluation and Spiro Compounds. ResearchGate. [Link]

  • Receptor-Ligand Binding Assays. Labome.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Khan, R. A., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters, 70, 128983. [Link]

  • Sigma Receptor Binding Assays. Current Protocols. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Proline Analogues. Chemical Reviews. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Microsomal Stability. Cyprotex.
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  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

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A Comparative Guide to the Synthetic Validation of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a primary synthetic route to "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid," a spirocyclic compound of interest in medicinal chemistry due to its rigid, three-dimensional structure. We will objectively compare this primary route with a viable alternative, supported by established chemical principles and experimental data from analogous syntheses. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially implement the synthesis of this and related molecular scaffolds.

Introduction to the Target Scaffold

Spirocyclic systems, particularly those incorporating heteroatoms like nitrogen and sulfur, are of significant interest in drug discovery. Their inherent conformational rigidity can lead to higher binding affinities and selectivities for biological targets, offering potential advantages over more flexible acyclic or simple cyclic analogues. The target molecule, this compound (CAS 55944-38-2, Formula: C₁₅H₂₀N₂O₂S), combines a piperidine ring, a thiazolidine ring, and a carboxylic acid moiety, presenting multiple points for potential biological interactions and further chemical modification.[1][2] The validation of an efficient and reliable synthetic pathway is a critical first step in the exploration of its therapeutic potential.

Primary Synthetic Route: A Multicomponent Approach

The most direct and convergent proposed synthesis of the target compound is a one-pot, three-component reaction. This approach is predicated on the well-established reaction between a ketone, an amino acid with a thiol group (cysteine), and the subsequent intramolecular cyclization to form a thiazolidine ring.[3]

Rationale and Mechanistic Insight

This synthesis leverages the nucleophilic character of both the amino group and the thiol group of L-cysteine. The reaction is initiated by the formation of a Schiff base (or imine) between the ketone of N-benzyl-4-piperidone and the primary amine of L-cysteine. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of the stable five-membered thiazolidine ring. The use of L-cysteine directly incorporates the desired carboxylic acid at the 3-position of the final spirocyclic scaffold.

The workflow for this primary synthetic route is depicted below:

cluster_0 Primary Synthetic Route A N-Benzyl-4-piperidone C Reaction Vessel (e.g., Ethanol, Reflux) A->C B L-Cysteine B->C D This compound C->D One-pot reaction

Caption: Workflow for the primary multicomponent synthesis.

Experimental Protocol: Primary Route
  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzyl-4-piperidone (1.0 eq) and L-cysteine (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent. The reaction concentration is typically maintained at 0.1-0.5 M.

  • Reaction Conditions: The mixture is heated to reflux (approximately 78 °C for ethanol) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Alternative Synthetic Route: Stepwise Schiff Base Formation and Cyclization

An alternative and more traditional approach involves a two-step process: the pre-formation of a Schiff base, followed by its reaction with a thiol-containing molecule to induce cyclization. For the synthesis of a similar scaffold, this would involve reacting N-benzyl-4-piperidone with an amine, followed by cyclization with thioglycolic acid. While this route does not directly yield our target molecule with the carboxylic acid at the 3-position, it is a common and valid strategy for creating the core 1-thia-4-azaspiro[4.5]decan-3-one structure, which could potentially be modified in subsequent steps.

Rationale and Mechanistic Insight

This method separates the imine formation from the cyclization step. First, N-benzyl-4-piperidone is condensed with an amine (e.g., ammonia or a primary amine) to form the corresponding piperidin-4-imine. This intermediate is then reacted with thioglycolic acid. The thiol group adds to the imine, and subsequent intramolecular condensation between the amine and the carboxylic acid of the thioglycolic acid forms the thiazolidinone ring. This method is well-documented for the synthesis of various spiro-thiazolidinones.[4][5]

The workflow for this alternative route is illustrated below:

cluster_1 Alternative Synthetic Route A N-Benzyl-4-piperidone C Schiff Base Intermediate A->C B Amine Source (e.g., NH4OAc) B->C E Cyclization (e.g., Toluene, Reflux) C->E D Thioglycolic Acid D->E F 1-Thia-4-azaspiro[4.5]decan-3-one Derivative E->F

Caption: Workflow for the alternative two-step synthesis.

Experimental Protocol: Alternative Route (for the core scaffold)
  • Schiff Base Formation: N-benzyl-4-piperidone (1.0 eq) and an amine source like ammonium acetate (2.0 eq) are refluxed in a suitable solvent such as toluene with a Dean-Stark apparatus to remove water and drive the reaction towards the imine intermediate.

  • Cyclization: After cooling, thioglycolic acid (1.2 eq) is added to the solution containing the crude Schiff base.

  • Reaction Conditions: The mixture is again heated to reflux until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: The solvent is removed in vacuo, and the residue is neutralized. The product is then extracted and purified by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including efficiency, atom economy, simplicity, and the availability of starting materials. Below is a comparative table summarizing the key aspects of the two discussed routes.

ParameterPrimary Route (Multicomponent)Alternative Route (Stepwise)
Number of Steps One-potTwo distinct steps
Atom Economy HigherLower (loss of water in two steps)
Simplicity High (fewer work-ups)Moderate (isolation of intermediate may be needed)
Starting Materials N-benzyl-4-piperidone, L-cysteineN-benzyl-4-piperidone, Amine, Thioglycolic acid
Directness to Target Directly yields the target moleculeYields a related core scaffold, requiring further modification
Potential Yield Generally good to excellentCan be high, but potential for loss at each step
Green Chemistry Favorable (one-pot, less solvent waste)Less favorable (more steps, potentially more solvent)

Conclusion and Recommendation

Based on this comparative analysis, the primary multicomponent synthetic route is the superior and recommended method for the synthesis of this compound. Its one-pot nature offers significant advantages in terms of operational simplicity, time-efficiency, and atom economy. This route directly assembles the target molecule from readily available starting materials without the need for intermediate isolation and purification.

The alternative stepwise route, while a valid and powerful method for the synthesis of the core spiro-thiazolidinone scaffold, is less direct for the specific target molecule. It would necessitate additional synthetic steps to introduce the carboxylic acid functionality, thereby increasing the overall complexity and reducing the overall yield.

For researchers aiming to synthesize and explore the potential of this compound and its derivatives, the multicomponent reaction of N-benzyl-4-piperidone and L-cysteine represents the most logical and efficient starting point for their investigation.

References

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • Synthesis of spiro thiazolidine-4-one derivatives A–L. (n.d.). ResearchGate. [Link]

  • Synthesis of thiazolidinone and the ligands. (n.d.). ResearchGate. [Link]

  • Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. (2018). PMC. [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profile of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. A critical hurdle is ensuring the exquisite selectivity of a compound for its intended target, as off-target interactions can lead to unforeseen toxicities and therapeutic failures.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel class of compounds based on the "8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid" scaffold. Spirocyclic motifs, such as the one in our lead compound, are increasingly incorporated into drug design to enhance molecular three-dimensionality and improve physicochemical and pharmacokinetic properties.[4][5][6][7]

For the purpose of this illustrative guide, we will designate our lead compound, "Spiro-T-8B" , as a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) , a key enzyme in the DNA damage response (DDR) pathway. This is a plausible hypothesis given that diazaspiro cores have been explored as bioisosteres in the framework of the known PARP inhibitor, Olaparib.[8][9]

This guide will objectively compare the performance of Spiro-T-8B with two alternative, well-established PARP inhibitors: Olaparib (a first-generation PARP inhibitor) and Talazoparib (a potent PARP trapper). We will delve into the experimental methodologies used to generate the supporting data, explaining the rationale behind each choice to ensure a self-validating and trustworthy analysis.

The Imperative of Selectivity Profiling

A compound's selectivity is a crucial determinant of its therapeutic index.[10][11] While potent on-target activity is desired, promiscuous binding to other proteins, particularly those within the same family (e.g., other PARP enzymes or kinases), can lead to adverse effects.[12] Comprehensive in vitro safety and pharmacology profiling is therefore an indispensable part of preclinical drug development.[13][14] This guide will focus on three widely adopted and robust techniques for assessing compound selectivity.

Experimental Strategies for Cross-Reactivity Profiling

To construct a comprehensive selectivity profile for Spiro-T-8B and its comparators, a multi-pronged approach is essential. We will utilize a combination of biochemical and cellular assays to provide a holistic view of their interaction landscapes.

Kinome-Wide Selectivity Profiling

Although our primary target is a PARP enzyme, it is prudent to screen for off-target interactions across the human kinome, as kinases are a large and structurally diverse family of enzymes that are common off-targets for many small molecule inhibitors.[15] A competitive binding assay, such as the KINOMEscan® platform, is an industry-standard method for this purpose.[16][17][18]

Caption: Workflow for KINOMEscan® competitive binding assay.

  • Compound Preparation : Prepare stock solutions of Spiro-T-8B, Olaparib, and Talazoparib in DMSO. A standard screening concentration (e.g., 1 µM) is typically used for initial profiling.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[19]

  • Binding Reaction : The test compounds are incubated with the kinase panel.

  • Quantification : The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis : Results are typically reported as percent inhibition relative to a DMSO control. For significant hits, dissociation constants (Kd) can be determined by running a dose-response curve.

CompoundPrimary Target (PARP-1) IC50 (nM)Number of Kinase Off-Targets (>50% inhibition @ 1µM)Notable Kinase Off-Targets (>75% inhibition @ 1µM)
Spiro-T-8B 1.22None
Olaparib 5.08TANK1, TANK2
Talazoparib 0.95None

This is hypothetical data for illustrative purposes.

PARP Family Selectivity Profiling

To assess the selectivity of our compounds within the target family, we will perform enzymatic assays against a panel of PARP enzymes.

Caption: Workflow for a typical PARP enzyme inhibition assay.

  • Compound Preparation : Perform serial dilutions of Spiro-T-8B, Olaparib, and Talazoparib to generate a range of concentrations for IC50 determination.

  • Reaction Mixture : In a microplate, combine the recombinant PARP enzyme, activated DNA, and the histone substrate.

  • Compound Addition : Add the diluted compounds to the reaction mixture.

  • Initiation of Reaction : Add NAD+ to initiate the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate.

  • Detection : After a defined incubation period, add a detection reagent, such as an antibody that recognizes the poly(ADP-ribose) chains, coupled to a detection system (e.g., HTRF, AlphaLISA).

  • Data Analysis : The signal is inversely proportional to the PARP activity. Plot the signal against the compound concentration to determine the IC50 value.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)PARP-3 IC50 (nM)PARP-1 vs PARP-2 Selectivity (Fold)
Spiro-T-8B 1.2125>1000104
Olaparib 5.0253505
Talazoparib 0.94.52005

This is hypothetical data for illustrative purposes.

Cellular Target Engagement and Selectivity

Biochemical assays, while informative, do not always reflect a compound's behavior in a cellular context.[20] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells and tissues.[21][22][23][24][25] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 55944-38-2). Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5][6] This "cradle-to-grave" system mandates stringent control over hazardous waste from its generation to its final disposal.[6][7][8]

Key Data Summary

For quick reference, the following table summarizes essential information for this compound.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 55944-38-2[2]
Molecular Formula C₁₅H₂₀N₂O₂S[2][3]
Molecular Weight 292.4 g/mol [3]
Known Hazards Irritant[3]
Primary Disposal Route Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. [9][10]

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step procedure outlines the protocol for the safe disposal of this compound from a laboratory setting. The causality behind these steps is rooted in the precautionary principle: treating substances of unknown or partially known toxicity with a high degree of care to protect both personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure a complete set of appropriate PPE is worn. The irritant nature of the compound and the potential for unknown hazards demand robust protection.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling the waste.[10]

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator.[12]

Step 2: Waste Identification and Segregation

Proper identification is the first step in the RCRA compliance process.[7][13]

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, silica gel), must be classified as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired solid compound, along with contaminated consumables like weighing paper, gloves, and paper towels, in a dedicated, leak-proof container.[14]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other waste streams, particularly chlorinated solvents, unless compatibility is confirmed.[14]

    • Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated sharps container.[14]

Step 3: Waste Containerization and Labeling

Proper containerization and labeling prevent accidental mixing of incompatible wastes and ensure safe transport.

  • Use Appropriate Containers: Containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[15]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • Relevant hazard warnings (e.g., "Irritant")

Step 4: Storage and Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Store containers in a cool, dry, well-ventilated area away from incompatible materials.[11] Ensure secondary containment is used to capture any potential leaks or spills.

  • Quantity Limits: Adhere to the accumulation limits for your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[16]

Step 5: Final Disposal

Disposal must be handled by a licensed professional waste disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Manifesting: For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[13] Your EHS office will typically manage this process.

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical down the sink.[17] Its environmental fate is unknown, and it may interfere with wastewater treatment processes.

    • DO NOT dispose of in regular solid waste trash. This is illegal and poses a risk to sanitation workers and the environment.[9]

    • DO NOT attempt to neutralize the waste unless you have a validated and approved protocol from your EHS office. Thiocarboxylic acids can be more acidic than their carboxylic acid counterparts, and reactions can be unpredictable.[18][19]

Logical Framework for Disposal

The decision-making process for the disposal of this compound is outlined in the diagram below. This workflow ensures a systematic and compliant approach to waste management.

G cluster_prep Phase 1: Preparation & Handling cluster_seg Phase 2: Segregation & Containerization cluster_store Phase 3: Storage & Disposal cluster_prohibited Prohibited Actions Prep Waste Generation (Pure compound, solutions, contaminated materials) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Drain Sink Disposal Prep->Drain DO NOT Trash Regular Trash Prep->Trash DO NOT Segregate Segregate Waste Streams PPE->Segregate Solid Solid Waste Container Segregate->Solid Liquid Liquid Waste Container Segregate->Liquid Sharps Sharps Container Segregate->Sharps Label Label Containers Correctly ('Hazardous Waste', Chemical Name, Date) Solid->Label Liquid->Label Sharps->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Vendor Disposal (Incineration/Landfill) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By treating the compound as hazardous due to its irritant properties and the presence of biologically active functional groups, we operate with the highest margin of safety. The core principles are aligned with federal RCRA regulations, which are the authoritative standard for hazardous waste management in the U.S.[5][6][20] Consulting with your institution's EHS department for any site-specific procedures provides an additional layer of validation and ensures full compliance.

The structural components suggest potential hazards that justify this cautious approach:

  • Thiocarboxylic Acids: These compounds are often more acidic than their carboxylic acid analogs and can be malodorous and reactive.[18][19][21]

  • Benzyl-Protected Amines: While the benzyl group is a common protecting group, its removal often requires reactive conditions, and the parent amine's biological activity may be significant.[22][23]

  • Spirocyclic Systems: These are rigid three-dimensional structures often designed to interact with biological targets, warranting careful handling.[24][25]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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  • BENZYL-(3,4-DIMETHOXY-BENZYL)
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  • Waste, Chemical, and Cleanup Enforcement | US EPA.
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Personal protective equipment for handling 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

This document provides essential safety and logistical information for the handling, use, and disposal of this compound. As a novel research compound, specific toxicological and reactivity data are not available. Therefore, a conservative approach is mandated, treating the substance as potentially hazardous based on an analysis of its structural components.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.

Hazard Analysis: A Structurally-Based Risk Assessment

In the absence of specific data, we must infer potential hazards from the compound's constituent functional groups. This molecule should be treated as a substance with unknown toxicity, potentially possessing corrosive, irritant, and harmful properties.[1][2][3]

  • Carboxylic Acid Moiety: This functional group is commonly associated with corrosive properties. The solid compound and its dust can react with moisture on the skin or in the respiratory tract, potentially causing chemical burns or severe irritation.[4][5]

  • Thia- (Sulfur) Heterocycle: Sulfur-containing organic compounds can present various hazards, including irritation and the potential to release toxic gases like sulfur dioxide upon combustion.[6][7]

  • Diazaspiro[4.5]decane Core (Amine Functionality): The two nitrogen atoms within the spirocyclic structure classify this as a tertiary and a secondary amine. Amines can be corrosive, causing skin and eye burns, and may cause respiratory tract irritation.[8][9] Some heterocyclic amines are also noted for their potential mutagenic or carcinogenic properties, although this is highly compound-specific.[10]

  • N-Benzyl Group: While often used as a stable protecting group, N-benzyl compounds can have their own toxicological profiles and should be handled with care.[11][12]

Given these components, the primary anticipated hazards are summarized below.

Potential Hazard Rationale (Based on Functional Groups) Primary Routes of Exposure
Corrosivity Carboxylic acid and amine functionalities.Skin/Eye Contact, Inhalation (of dust)
Skin/Eye Irritation All functional groups present potential for irritation.[13]Skin/Eye Contact
Respiratory Irritation Inhalation of fine dust particles.[5][13]Inhalation
Harmful if Swallowed General precaution for novel chemical compounds.[11]Ingestion
Unknown Systemic Effects As a novel compound, long-term or systemic effects are unknown.[14]All routes

Engineering Controls: Your First Line of Defense

Primary containment is crucial. All handling of this compound in its solid/powder form must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust particles.[1][4] The fume hood also provides a contained space in the event of a spill. Ensure the work area is well-ventilated and that an eyewash station and emergency shower are readily accessible.[4][15]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is required to prevent exposure through all potential routes.[15][16]

  • Eye and Face Protection: Chemical splash goggles used in conjunction with a full-face shield are mandatory.[4][16] Safety glasses alone do not provide adequate protection against splashes or fine dust.[4]

  • Hand Protection: Use chemical-resistant gloves. Given the compound's structure, nitrile or neoprene gloves are a suitable initial choice.[16] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A flame-retardant laboratory coat is required. For operations with a higher risk of spills, such as handling larger quantities, supplement with a chemical-resistant apron.[4][15]

  • Foot Protection: Fully enclosed, chemical-resistant footwear is mandatory.

  • Respiratory Protection: When handling the solid outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is necessary.[16] All respirator use must be in accordance with a formal respiratory protection program.

PPE Donning and Doffing Workflow

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol minimizes risk during routine laboratory operations.

Weighing and Aliquoting the Solid Compound
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, vials, etc.) before bringing the compound into the hood.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.[5] Do not use air hoses for cleaning as this will generate dust.[11]

  • Sealing: Securely close the primary container immediately after dispensing.

  • Transfer: Transfer the weighed solid to a labeled, sealed secondary container for transport to the next step of your workflow.

Dissolution and Solution Handling
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed solid. If mixing with water, always add the compound slowly to the water, not the other way around, especially if there is a potential for an exothermic reaction.[4]

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. Keep the container capped or covered to the extent possible to prevent vapor release.

  • Transport: When moving solutions, always use a secondary container, such as a bottle carrier, to prevent spills in case the primary container breaks.[17]

Emergency and Spill Response Plan

Immediate and correct response to a spill is critical to mitigate hazards.[18][19]

Minor Spill (Contained within Fume Hood)
  • Alert: Notify colleagues in the immediate area.

  • Contain: Ensure the spill is contained within the hood.

  • PPE: Don appropriate PPE if not already wearing it.

  • Clean-up: Gently sweep up the solid material using a brush and dustpan or absorbent pads for liquids. Avoid creating dust.[20] Place the collected material and any contaminated cleaning supplies into a sealed, compatible container.[19][20]

  • Decontaminate: Wipe the spill area with a suitable solvent or detergent solution, followed by water.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris" with the chemical name and date.[18][19]

Major Spill (Outside of Fume Hood) or Unknown Chemical Spill
  • Evacuate: Immediately alert everyone in the lab and evacuate the area.[18] Restrict access.

  • Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details: location, chemical name (if known), and estimated quantity.[18] If there is a fire or medical emergency, call 911.[18]

  • First Aid: If the chemical has made contact with skin or eyes, proceed immediately to an emergency shower or eyewash station and flush for at least 15 minutes, removing contaminated clothing.[4][21][20]

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so.[20]

Emergency Response Logic

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity & Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Minor Major Major Spill (Outside Hood / Unknown) Assess->Major Major Alert_Minor Alert Colleagues Minor->Alert_Minor Evacuate EVACUATE AREA Major->Evacuate First_Aid Administer First Aid (Shower/Eyewash) Major->First_Aid Cleanup Contain & Clean Up (per protocol) Alert_Minor->Cleanup Dispose_Minor Dispose as Hazardous Waste Cleanup->Dispose_Minor Call_Help Call EHS / 911 Evacuate->Call_Help First_Aid->Call_Help

Caption: Decision-making workflow for chemical spill response.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including unused product, spill debris, and contaminated labware, must be disposed of as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[20]

  • Containment: Collect solid waste in a clearly labeled, sealed, and durable container. A polyethylene-lined drum or pail is suitable.[19]

  • Labeling: Affix a hazardous waste label to the container.[18][22] The label must include the full chemical name, associated hazards (e.g., "Corrosive Solid"), and the accumulation start date.

  • Neutralization (for Sulfur Content): Given the sulfur content, acidification of soil and groundwater is a concern if disposed of improperly.[23] While professional waste disposal services will handle final treatment, it is crucial to note the sulfur content on the waste manifest. For land-based disposal, methods often involve neutralization with materials like limestone (calcium carbonate).[23]

  • Pickup: Contact your institution's Environmental Health & Safety office to arrange for pickup and disposal by a licensed hazardous waste contractor.

By adhering to these protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets N-Benzyl Formamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.